molecular formula C12H14F3NO B1324897 3-[4-(Trifluoromethyl)phenoxy]piperidine CAS No. 902836-91-3

3-[4-(Trifluoromethyl)phenoxy]piperidine

Cat. No.: B1324897
CAS No.: 902836-91-3
M. Wt: 245.24 g/mol
InChI Key: ZTOREIFGFMIKJW-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenoxy]piperidine is a useful research compound. Its molecular formula is C12H14F3NO and its molecular weight is 245.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-3-5-10(6-4-9)17-11-2-1-7-16-8-11/h3-6,11,16H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOREIFGFMIKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639906
Record name 3-[4-(Trifluoromethyl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-91-3
Record name 3-[4-(Trifluoromethyl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-[4-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[4-(Trifluoromethyl)phenoxy]piperidine Chemical Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This compound (CAS: 902836-91-3) is a specialized heterocyclic building block utilized in the discovery of central nervous system (CNS) agents and metabolically stable pharmacophores. Unlike its more common 4-substituted regioisomer (a key intermediate for Delamanid), the 3-substituted variant offers a distinct vector for substituent display, introducing chirality and altering the spatial arrangement of the lipophilic trifluoromethylphenyl tail. This guide details its physicochemical profile, validated synthetic pathways, and medicinal chemistry applications.[1][2]

Physicochemical Profile

The integration of a trifluoromethyl group with a basic piperidine scaffold creates a molecule with a balanced lipophilic/hydrophilic profile, suitable for blood-brain barrier (BBB) penetration.

Table 1: Core Chemical Properties
PropertyValueSource/Method
CAS Number 902836-91-3Chemical Abstracts Service
Molecular Formula C₁₂H₁₄F₃NOStoichiometric Calculation
Molecular Weight 245.24 g/mol Standard Atomic Weights
Exact Mass 245.1027 DaHigh-Res MS Standard
XLogP3 2.9Computed (PubChem)
pKa (Base) ~9.6Predicted (Piperidine NH)
H-Bond Donors 1Secondary Amine
H-Bond Acceptors 4N, O, 3xF
TPSA 21.3 ŲTopological Polar Surface Area
Boiling Point ~290°CPredicted @ 760 mmHg
Solubility Low in water; Soluble in DCM, MeOH, DMSOExperimental Observation

Synthetic Methodology

The synthesis of this compound relies on the formation of the diaryl ether bond. Due to the electron-withdrawing nature of the para-trifluoromethyl group, the Nucleophilic Aromatic Substitution (SNAr) is the preferred industrial route over the Mitsunobu reaction, offering higher atom economy and scalability.

Primary Route: SNAr Displacement

This protocol utilizes N-Boc-3-hydroxypiperidine to prevent N-arylation and ensure regioselectivity.

Step 1: Ether Formation
  • Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), 4-Fluorobenzotrifluoride (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq).

  • Solvent: Anhydrous DMF or DMSO.

  • Conditions:

    • Dissolve N-Boc-3-hydroxypiperidine in DMF at 0°C.

    • Add NaH portion-wise to form the alkoxide (gas evolution). Stir for 30 min.

    • Add 4-Fluorobenzotrifluoride dropwise.

    • Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Quench with ice water, extract with EtOAc, wash with brine to remove DMF.

Step 2: Deprotection[3][4]
  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

  • Conditions: Stir intermediate in DCM/TFA (4:1) at RT for 2 hours. Evaporate volatiles.[2] Neutralize with saturated NaHCO₃ to obtain the free base.

Synthesis Flowchart (Graphviz)

SynthesisPath Start1 N-Boc-3-Hydroxypiperidine Intermediate N-Boc-Protected Ether (Intermediate) Start1->Intermediate Start2 4-Fluorobenzotrifluoride Start2->Intermediate Final This compound (Free Base) Intermediate->Final Reagents1 NaH, DMF, 80°C (S_NAr) Reagents1->Intermediate Reagents2 TFA/DCM or HCl/Dioxane (Deprotection) Reagents2->Final

Caption: Two-step synthetic pathway via Nucleophilic Aromatic Substitution followed by acidic deprotection.[3][4]

Medicinal Chemistry Insights

Structural Activity Relationship (SAR)

The 3-substituted isomer is often employed to "break symmetry" in lead optimization. While the 4-isomer is linear, the 3-isomer introduces a "kink" in the molecule, altering the vector of the phenoxy group.

  • The Trifluoromethyl Anchor:

    • Metabolic Stability: The C-F bond is highly resistant to CYP450 oxidation, blocking the para-position from metabolic attack (unlike a methoxy or methyl group).

    • Lipophilicity: Increases LogP by ~1.2 units compared to a hydrogen, enhancing membrane permeability.

  • The Piperidine Head:

    • pKa Modulation: The basic nitrogen (pKa ~9.6) is protonated at physiological pH, facilitating electrostatic interactions with aspartate residues in GPCR binding pockets (e.g., 5-HT, Dopamine receptors).

  • Chirality:

    • The C3 position is chiral. The (S)- and (R)-enantiomers often show distinct binding profiles. Synthesis from enantiopure N-Boc-3-hydroxypiperidine retains chirality, provided the reaction conditions (NaH/Heat) do not induce racemization via elimination-addition mechanisms.

Mechanistic Diagram

SAR_Logic Center This compound CF3 CF3 Group Center->CF3 Ether Ether Linkage Center->Ether Piperidine Piperidine Ring Center->Piperidine Effect1 Blocks Metabolic Oxidation (CYP Stability) CF3->Effect1 Effect2 Rotatable Bond (Conformational Flexibility) Ether->Effect2 Effect3 Solubility & Receptor Binding (Basic Amine) Piperidine->Effect3

Caption: Functional decomposition of the molecule highlighting the pharmacophoric contribution of each moiety.

Safety & Handling Protocol

  • Hazards: As a secondary amine and fluorinated ether, the compound is classified as an Irritant (Xi) . It causes skin and eye irritation and may be harmful if swallowed.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from the air; conversion to the Hydrochloride (HCl) or Oxalate salt is recommended for long-term stability.

  • Disposal: Fluorinated organic waste. Do not incinerate without scrubbers (risk of HF formation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24208831, this compound. Retrieved from [Link]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF3 metabolic stability).
  • Blakemore, D. C., et al. (2011).Organic Synthesis - State of the Art 2009-2011.

Sources

Structure-activity relationship of trifluoromethyl-substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of trifluoromethyl (


)-substituted piperidines, designed for medicinal chemists and drug discovery scientists.

Technical Guide & Whitepaper

Executive Summary

The piperidine scaffold represents the single most frequently used nitrogen heterocycle in FDA-approved pharmaceuticals. However, the metabolic liability of the piperidine ring—specifically oxidative metabolism at the


-carbon and remote C-H bonds—often necessitates structural optimization.

The introduction of a trifluoromethyl (


) group functions as a bioisosteric "power move."[1][2] It is not merely a steric placeholder; it is an electronic modulator that fundamentally alters the basicity (

), lipophilicity (

), and conformational landscape of the piperidine ring. This guide dissects these Structure-Activity Relationships (SAR) to enable rational drug design.

Physicochemical Impact: The "Fluorine Effect"[3]

The


 group is often mischaracterized as simply "large and lipophilic." In the context of a basic amine like piperidine, its electron-withdrawing nature (inductive effect, 

) is the dominant variable.
Basicity Modulation ( )

The position of the


 group relative to the nitrogen dictates the magnitude of 

depression. This is critical for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.
Substitution PositionDistance from NApprox.


(vs. Piperidine)
Mechanistic Driver
Unsubstituted N/A11.20Reference Standard
2-

(

)
1 Bond~5.5 - 6.5-5.0Strong Inductive (-I) withdrawal stabilizing the free base.
3-

(

)
2 Bonds~8.8 - 9.2-2.0Attenuated Inductive effect; ideal for fine-tuning solubility.
4-

(

)
3 Bonds~9.6 - 10.0-1.2Minimal electronic impact; primarily steric/lipophilic modulation.

SAR Insight: Use 2-


 substitution to dramatically lower basicity (preventing lysosomal trapping). Use 3- or 4-

to block metabolism while maintaining a basic center for receptor salt-bridging.
Lipophilicity and Sterics
  • Volume: The

    
     group has a Van der Waals volume (
    
    
    
    ) roughly equivalent to an isopropyl group, significantly larger than a methyl group.
  • Lipophilicity: It increases

    
     by approximately +1.0 to +1.2 units, enhancing membrane permeability but potentially reducing solubility unless compensated by the 
    
    
    
    shift.

Conformational Dynamics

Unlike single fluorine atoms which can exhibit a "gauche effect" (preferring axial orientation), the


 group is dominated by steric demand .
The Equatorial Preference

In 3- and 4-substituted piperidines, the


 group almost exclusively adopts the equatorial  position to minimize 1,3-diaxial interactions. This locks the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a receptor.
The Dipole Vector

While sterics favor equatorial placement, the dipole moment of the C-


 bond opposes the N-lone pair or N-H bond.
  • Neutral State: Dipole minimization may slightly destabilize the equatorial form if the vectors align unfavorably.

  • Protonated State: In the ammonium salt (physiological pH), the equatorial preference is reinforced by solvation effects.

Conformation Substrate CF3-Piperidine Conformation Sterics Steric Bulk (A-Value ~ 2.1) Substrate->Sterics Dominant Factor Electronics Electronic Dipole (Vector Alignment) Substrate->Electronics Secondary Factor Result Equatorial Lock (Rigid Scaffold) Sterics->Result Minimizes 1,3-Diaxial Repulsion Electronics->Result Modulates via Solvent Polarity

Figure 1: The conformational equilibrium of trifluoromethyl-piperidines is driven primarily by steric bulk, locking the substituent in the equatorial position.

Metabolic Defense Strategy

The primary utility of


 in lead optimization is "Metabolic Blocking."
Blocking Cytochrome P450

CYP450 enzymes typically oxidize electron-rich C-H bonds adjacent to nitrogen (


-oxidation) or at distal positions.
  • C-F Bond Strength: The C-F bond (

    
     kcal/mol) is metabolically inert.
    
  • Electronic Shielding: The strong electron-withdrawing nature of

    
     deactivates adjacent C-H bonds, making them less susceptible to Hydrogen Atom Transfer (HAT) mechanisms used by CYP enzymes.
    
Case Study Logic

If a lead compound suffers from rapid clearance due to N-dealkylation or ring hydroxylation:

  • Identify the Hotspot: Use metabolite ID (MetID) to find the site of oxidation.

  • Apply the Block: Substitute the labile Methyl or H with

    
    .
    
  • Validate: Assess metabolic stability in liver microsomes (HLM).

Synthetic Methodologies

The synthesis of


-piperidines is often non-trivial due to the electron-deficient nature of the precursors. The most robust route for medicinal chemistry scales is the Hydrogenation of Trifluoromethyl-Pyridines .

Synthesis Start Trifluoromethyl-Pyridine Precursor Catalyst Catalyst Selection (PtO2 or Pd/C) Start->Catalyst Activation Conditions Conditions (H2, Acidic Solvent) Catalyst->Conditions Hydrogenation Product Trifluoromethyl-Piperidine (HCl Salt) Conditions->Product Reduction & Workup

Figure 2: Standard synthetic workflow for accessing trifluoromethyl-piperidines via heteroaromatic reduction.

Protocol: Hydrogenation of 3-(Trifluoromethyl)pyridine

Objective: Synthesis of 3-(trifluoromethyl)piperidine hydrochloride.

Reagents:

  • Substrate: 3-(Trifluoromethyl)pyridine (1.0 equiv)

  • Catalyst: Platinum(IV) oxide (

    
    , Adams' catalyst) (5 mol%) or 
    
    
    
    (10 wt%)
  • Solvent: Acetic Acid (glacial) or Ethanol/HCl

  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 50 psi)
    

Step-by-Step Methodology:

  • Preparation: In a pressure vessel or round-bottom flask, dissolve 3-(trifluoromethyl)pyridine in glacial acetic acid (0.5 M concentration).

  • Catalyst Addition: Carefully add

    
     under an inert atmosphere (
    
    
    
    or
    
    
    ). Caution: Dry catalysts can ignite solvent vapors.
  • Hydrogenation: Purge the vessel with

    
     gas three times. Pressurize to 50 psi (approx 3.5 bar) or use a balloon for small scales. Stir vigorously at room temperature for 12–24 hours.
    
  • Monitoring: Monitor reaction progress via LC-MS (Note: UV activity will decrease as the pyridine ring is saturated; look for the mass ion

    
    ).
    
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with ethanol.

  • Salt Formation: Concentrate the filtrate to remove acetic acid. Redissolve the residue in

    
     or 
    
    
    
    and add
    
    
    (4M in dioxane).
  • Isolation: Collect the precipitated hydrochloride salt via filtration. Recrystallize from Ethanol/Ether if necessary.

Validation Criteria:

  • 1H NMR: Disappearance of aromatic protons (7.0–9.0 ppm). Appearance of multiplet signals in the aliphatic region (1.5–3.5 ppm).

  • 19F NMR: Shift in the

    
     signal (typically -60 to -65 ppm).
    

Experimental Protocol: Determination

Accurate


 measurement is essential to validate the electronic impact of the 

group.

Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Sample Prep: Dissolve 1-2 mg of the piperidine HCl salt in 0.15 M KCl solution (ionic strength adjustor).

  • Titrant: Carbonate-free 0.1 M KOH.

  • Procedure:

    • Perform a blank titration to calibrate the electrode.

    • Titrate the sample from pH 2.0 to pH 12.0 under

      
       atmosphere to exclude 
      
      
      
      .
    • Collect data points (pH vs. Volume of KOH).

  • Analysis: Use the Bjerrum plot method to determine the inflection point corresponding to the

    
    .
    
  • Verification: For low solubility compounds (

    
    ), use a co-solvent method (Methanol/Water ratios) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
    

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[4][5] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-[4-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The compound 3-[4-(Trifluoromethyl)phenoxy]piperidine represents a novel chemical entity with significant therapeutic potential, largely inferred from its core structural motifs: a piperidine ring linked to a trifluoromethyl-substituted phenoxy group. This scaffold is prevalent in a multitude of clinically significant agents, particularly those targeting the central nervous system (CNS).[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and validate the potential therapeutic targets of this compound. We will delve into the causal logic behind experimental choices, from initial hypothesis generation based on structure-activity relationships (SAR) to detailed protocols for in vitro and in vivo validation.

Part 1: Rationale and Primary Target Hypotheses

The chemical architecture of this compound provides strong rationale for prioritizing CNS targets. The piperidine moiety is a foundational element in numerous neuropharmacological agents, including opioids and dopamine receptor ligands.[4][5] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve blood-brain barrier penetration, a critical attribute for CNS-acting drugs.[2]

Based on extensive SAR data from analogous compounds, we can formulate a primary set of high-probability therapeutic targets.

Hypothesized Target Classes:

  • Monoamine Transporters (MATs): The phenoxy-piperidine scaffold is a classic pharmacophore for inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[6][7] Dysregulation of these transporters is implicated in a range of psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder.[7]

  • G-Protein Coupled Receptors (GPCRs): This superfamily is a rich source of targets for compounds with the phenoxy-piperidine core.

    • Serotonin (5-HT) Receptors: Specifically, the 5-HT2A receptor is a key target for psychedelics and atypical antipsychotics containing similar structural elements.[8]

    • Dopamine (D) Receptors: The 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold has been shown to yield potent and selective antagonists for the D4 receptor.[9]

    • Opioid Receptors: The piperidine ring is a crucial component of many synthetic opioids that target the µ-opioid receptor (MOR), which is central to pain management.[4][5]

The initial phase of investigation should, therefore, focus on a broad screening panel covering these high-priority targets.

Part 2: A Step-by-Step Guide to Target Identification and Validation

This section outlines a logical, multi-stage workflow designed to first identify and then validate the biological targets of this compound.

G cluster_0 Phase 1: In Vitro Target Profiling cluster_1 Phase 2: In Vivo Pharmacological Evaluation A Compound Synthesis & QC B Primary Binding Assays (Radioligand Displacement) A->B Test Compound C Functional Assays (e.g., Uptake Inhibition, cAMP) B->C Identified 'Hits' D Selectivity Profiling C->D Confirmed Activity E Animal Model Selection (e.g., Depression, Anxiety) D->E Lead Candidate F Behavioral Assays (e.g., FST, TST) E->F G Target Occupancy Studies F->G Confirmation of In Vivo Efficacy

Caption: A high-level workflow for target identification and validation.

In Vitro Target Profiling

The initial step is to determine if the compound interacts with the hypothesized targets in a controlled, cell-free or cell-based environment.

The principle here is to measure the ability of the test compound to displace a known radiolabeled ligand from its receptor or transporter. This provides a direct measure of binding affinity (Ki).

Experimental Protocol: Radioligand Binding Assay (General)

  • Preparation: Utilize commercially available cell membranes or synaptosomes expressing the target of interest (e.g., HEK293 cells transfected with human SERT, DAT, or D4 receptors).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filtermat to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis: Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.

Table 1: Example Target Panel for Initial Binding Screen

Target ClassSpecific TargetExample Radioligand
Monoamine Transporters SERT[³H]-Citalopram
DAT[³H]-WIN 35,428
NET[³H]-Nisoxetine
GPCRs - Serotonergic 5-HT2A[³H]-Ketanserin
GPCRs - Dopaminergic D2[³H]-Spiperone
D4[³H]-N-Methylspiperone
GPCRs - Opioidergic µ-Opioid (MOR)[³H]-DAMGO

A compound that binds to a target may act as an agonist, antagonist, or inhibitor. Functional assays are essential to determine the nature of this interaction.

Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of the test compound to block the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[11]

  • Cell Culture: Plate cells stably expressing the transporter of interest (e.g., HEK293-hSERT) in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT).[12]

  • Uptake Initiation: Add a radiolabeled substrate (e.g., [³H]-5-HT for SERT) and incubate for a short period.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[12]

  • Data Analysis: Determine the IC50 value for uptake inhibition.

G cluster_mat Monoamine Transporter Signaling extracellular Extracellular Space Na+ Cl- Neurotransmitter transporter Monoamine Transporter (SERT/DAT/NET) extracellular:nt->transporter Binding intracellular Intracellular Space Re-packaged into vesicles transporter->intracellular Reuptake inhibitor 3-[4-(CF3)phenoxy]piperidine inhibitor->transporter Blocks Reuptake

Caption: Mechanism of monoamine transporter inhibition.

Protocol: GPCR Functional Assay (cAMP Measurement for Gs/Gi-coupled Receptors)

This assay measures the modulation of cyclic AMP (cAMP), a key second messenger.

  • Cell Culture: Use cells expressing the target GPCR (e.g., CHO-hD2).

  • Compound Treatment: Treat the cells with the test compound. For antagonist mode, co-incubate with a known agonist.

  • Stimulation: Add forskolin to stimulate adenylate cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).[13][14]

Part 3: In Vivo Evaluation in Preclinical Models

Following successful in vitro characterization, the next critical step is to assess the compound's efficacy in relevant animal models of human disease. Given the high probability of CNS activity, models of depression and anxiety are logical starting points.

Behavioral Models for Antidepressant and Anxiolytic Activity

Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.[15][16] It is based on the principle that an animal will cease attempts to escape a stressful environment, and effective antidepressants increase the time spent struggling.

  • Acclimation: Acclimate mice to the testing room.

  • Drug Administration: Administer the test compound, a vehicle control, or a positive control (e.g., citalopram) via an appropriate route (e.g., intraperitoneal injection) at a set time before the test.[17]

  • Test Procedure: Place each mouse individually into a cylinder of water from which it cannot escape.[15]

  • Scoring: Videotape the session (typically 6 minutes) and score the last 4 minutes for time spent immobile.

  • Analysis: A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.[18]

Experimental Protocol: Tail Suspension Test (TST)

The TST is another common model for screening potential antidepressants, based on a similar "behavioral despair" paradigm.[15]

  • Drug Administration: As in the FST, administer the compound prior to the test.

  • Test Procedure: Suspend mice by their tails using tape, so they are hanging in a position from which they cannot escape.[17]

  • Scoring: Record the duration of immobility over a 6-minute period.

  • Analysis: A reduction in the total time of immobility is indicative of antidepressant potential.

Table 2: Summary of In Vivo Models and Key Readouts

ModelTherapeutic AreaPrimary ReadoutInterpretation of Positive Result
Forced Swim Test (FST) DepressionImmobility TimeSignificant decrease in immobility time vs. vehicle.[18]
Tail Suspension Test (TST) DepressionImmobility TimeSignificant decrease in immobility time vs. vehicle.[15]
Novel Cage Test General Activity/AnxietyNumber of RearingsAssesses exploratory behavior and potential locomotor side effects.[19]
Chronic Unpredictable Mild Stress (CUMS) DepressionAnhedonia (Sucrose Preference)Reversal of stress-induced decrease in sucrose preference.[16][20]

Part 4: Conclusion and Future Directions

This guide outlines a systematic and robust strategy for elucidating the therapeutic targets of this compound. By starting with a broad, hypothesis-driven in vitro screening panel and progressing to validated in vivo models, researchers can efficiently identify and characterize the pharmacological profile of this promising compound. Positive results in these initial studies would warrant further investigation into mechanism of action, off-target liabilities, and pharmacokinetic properties to fully establish its potential as a novel therapeutic agent.

References

  • MySkinRecipes. 4-(4-(Trifluoromethyl)Phenoxy)Piperidine.
  • Chem-Impex. 4-[3,5-Bis(Trifluoromethyl)Phenoxy]Piperidine Hydrochloride.
  • ResearchGate. Structure‐activity relationship of antidepressant activity piperazine derivatives.
  • Smolecule. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9.
  • ResearchGate. Structure activity relationship of piperidine derivatives.
  • PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • ResearchGate. Structure–activity relationship of piperidine derivatives with....
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed Central. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
  • PubMed Central. Animal Models of Depression: Molecular Perspectives.
  • ResearchGate. Structure of trifluoromethyl piperidine derivative.
  • Thermo Fisher Scientific - US. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems.
  • Oxford Academic. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics.
  • Frontiers. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors.
  • Taylor & Francis. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Journal of Herbmed Pharmacology. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
  • Sigma-Aldrich. 4-[3-(Trifluoromethyl)phenoxy]piperidine | Sigma.
  • MDPI. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
  • ACS Publications. Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter.
  • ResearchGate. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
  • ResearchGate. G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • PubMed Central. Discovery and Development of Monoamine Transporter Ligands.
  • ACS Measurement Science Au. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
  • NIH. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate.
  • MedChemExpress. Monoamine Transporter | Inhibitors.
  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.
  • Santa Cruz Biotechnology. 3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride | SCBT.

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-[4-(Trtrifluoromethyl)phenoxy]piperidine Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aryloxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 3-[4-(trifluoromethyl)phenoxy]piperidine and its analogues have garnered significant attention due to their diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthetic strategies employed to access these valuable compounds. We will delve into the core synthetic disconnections, explore various methodologies for the crucial C-O bond formation, and discuss the synthesis of key building blocks. Furthermore, this guide will offer insights into the rationale behind experimental choices, present detailed protocols for key transformations, and provide a comparative analysis of different synthetic routes. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthetic landscape of this important class of molecules.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets.[2] The introduction of a 3-aryloxy substituent, particularly the 4-(trifluoromethyl)phenoxy group, has been shown to impart favorable pharmacokinetic and pharmacodynamic properties.[3] The trifluoromethyl group is a common bioisostere for a methyl group but with significantly different electronic properties, often leading to enhanced metabolic stability and receptor binding affinity.

The chiral nature of the 3-substituted piperidine ring adds another layer of complexity and opportunity in drug design.[4][5] The stereochemistry at the C3 position can profoundly influence biological activity, making enantioselective synthesis a critical consideration. A notable example highlighting the importance of this scaffold is its presence in various drug candidates and approved medicines.[5] This guide will provide the foundational knowledge required to synthesize these and other novel analogues for drug discovery programs.

Core Synthetic Strategies: A Retrosynthetic Analysis

The synthesis of this compound analogues can be approached through several strategic disconnections. The most common and logical approach involves the formation of the ether linkage between a suitable piperidine precursor and the trifluoromethyl-substituted phenol.

Retrosynthesis Target This compound Analogues Ether_Formation C-O Bond Formation Target->Ether_Formation Piperidine_Precursor 3-Hydroxypiperidine Derivative Phenol_Precursor 4-(Trifluoromethyl)phenol Ether_Formation->Piperidine_Precursor Ether_Formation->Phenol_Precursor

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic analysis highlights two key building blocks: a 3-hydroxypiperidine derivative and 4-(trifluoromethyl)phenol. The piperidine nitrogen may be protected with a suitable group (e.g., Boc, Cbz) to prevent side reactions during the etherification step. The subsequent sections will detail the synthesis of these precursors and the primary methods for constructing the target molecules.

Synthesis of Key Precursors

Synthesis of N-Protected 3-Hydroxypiperidine Derivatives

A common and versatile starting material for the synthesis of 3-aryloxypiperidines is N-protected 3-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) protecting group is frequently employed due to its stability under various reaction conditions and its facile removal under acidic conditions.

One efficient route to enantiomerically pure (S)-N-Boc-3-hydroxypiperidine begins with the hydrogenation of 3-hydroxypyridine to afford 3-hydroxypiperidine.[6] The racemic 3-hydroxypiperidine can then be resolved using a chiral acid, such as D-pyroglutamic acid, to isolate the desired (S)-enantiomer.[6] Subsequent protection of the nitrogen with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions yields (S)-N-Boc-3-hydroxypiperidine.[6][7]

Hydroxypiperidine_Synthesis 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine->3-Hydroxypiperidine H₂, Rh/C (S)-3-Hydroxypiperidine\nD-pyroglutamate (S)-3-Hydroxypiperidine D-pyroglutamate 3-Hydroxypiperidine->(S)-3-Hydroxypiperidine\nD-pyroglutamate D-Pyroglutamic Acid (S)-N-Boc-3-hydroxypiperidine (S)-N-Boc-3-hydroxypiperidine (S)-3-Hydroxypiperidine\nD-pyroglutamate->(S)-N-Boc-3-hydroxypiperidine (Boc)₂O, Base

Caption: Synthetic route to (S)-N-Boc-3-hydroxypiperidine.

4-(Trifluoromethyl)phenol

4-(Trifluoromethyl)phenol is a commercially available reagent. For syntheses requiring analogues with different substitution patterns on the aromatic ring, various synthetic methods for substituted phenols can be employed, which are well-documented in the organic chemistry literature.

Key Etherification Methodologies

The formation of the aryl ether linkage is the cornerstone of the synthesis. Several robust methods can be employed, with the choice often depending on the specific substrate, desired scale, and stereochemical considerations.

Mitsunobu Reaction: A Reliable and Stereoinvertive Approach

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[8][9][10] This reaction is particularly advantageous for the synthesis of chiral 3-aryloxypiperidines from enantiomerically pure 3-hydroxypiperidine precursors.[11]

The reaction proceeds by the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the phenoxide, proceeding via an SN2 mechanism with complete inversion of configuration at the carbon center.[8]

Mitsunobu_Mechanism Mitsunobu Reaction Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack PPh₃ + DEAD PPh₃ + DEAD Betaine Betaine PPh₃ + DEAD->Betaine Alkoxyphosphonium salt Alkoxyphosphonium salt Betaine->Alkoxyphosphonium salt R-OH Product + Ph₃PO Product + Ph₃PO Alkoxyphosphonium salt->Product + Ph₃PO ArO⁻ Derivatization N-Boc Protected Core N-Boc Protected Core Secondary Amine Secondary Amine N-Boc Protected Core->Secondary Amine TFA or HCl N-Alkyl Analogues N-Alkyl Analogues Secondary Amine->N-Alkyl Analogues Aldehyde/Ketone, NaBH(OAc)₃ N-Aryl Analogues N-Aryl Analogues Secondary Amine->N-Aryl Analogues Ar-X, Pd catalyst, Base

Sources

Methodological & Application

Application Note: In Vitro Pharmacological Profiling of 3-[4-(Trifluoromethyl)phenoxy]piperidine

[1][2]

Introduction & Structural Rationale

The compound 3-[4-(Trifluoromethyl)phenoxy]piperidine represents a privileged scaffold in central nervous system (CNS) drug discovery.[1][2] Structurally, it merges the lipophilic 4-trifluoromethylphenoxy moiety—found in the blockbuster antidepressant Fluoxetine—with a piperidine ring, a core feature of Paroxetine.[2][3]

This hybrid structure suggests high affinity for the Serotonin Transporter (SERT) . However, the 3-position substitution on the piperidine ring introduces a chiral center, distinguishing it from the achiral 4-substituted analogs.[1][2][3] This application note outlines a tiered in vitro assay strategy to validate this compound as a Monoamine Transporter Inhibitor (MATI) and assess its metabolic liability.

Key Pharmacological Hypotheses[1][2][3]
  • Target Engagement: The basic amine of the piperidine and the lipophilic ether tail facilitate high-affinity binding to the S1 and S2 pockets of SERT.[2]

  • Functional Potency: The compound acts as a reuptake inhibitor, preventing 5-HT clearance from the synaptic cleft.[1][2]

  • Metabolic Liability: The piperidine nitrogen and electron-rich aromatic ring are likely substrates for CYP2D6 , requiring early ADME profiling.[1][2]

Primary Assay: SERT Radioligand Binding

Objective: Determine the binding affinity (

Principle

This assay utilizes membranes from HEK-293 cells stably expressing hSERT.[1][2] The test compound competes with

122
Materials
  • Source: HEK-293 membranes expressing hSERT (e.g., PerkinElmer or in-house prep).

  • Radioligand:

    
    -Citalopram (Specific Activity: ~80 Ci/mmol).[1][2]
    
  • Non-specific Binding (NSB) Control: Paroxetine (

    
    ).[1][3]
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.[1][2][3]

Protocol Workflow
  • Preparation: Thaw membrane stocks and dilute in Assay Buffer to yield

    
     protein/well.[1][2]
    
  • Plating: In a 96-well polypropylene plate, add:

    • 
       Test Compound (10 concentrations, 0.1 nM – 10 
      
      
      ).[1][3]
    • 
       Radioligand (Final concentration 
      
      
      ).[3]
    • 
       Membrane suspension.[1][2]
      
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp). Equilibrium is slower for lipophilic piperidines; do not shorten this step.[1][2]

  • Harvesting: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Note: PEI presoaking is critical for piperidine compounds to reduce binding to the filter itself.[2]

  • Detection: Wash filters 3x with ice-cold buffer. Add scintillant and read on a MicroBeta counter.

Data Analysis

Calculate





1

Secondary Assay: Functional 5-HT Uptake

Objective: Confirm that binding translates to functional inhibition of serotonin reuptake, distinguishing antagonists (inhibitors) from substrates (releasers).[1][3]

Principle

We utilize a fluorescence-based Neurotransmitter Transporter Uptake Assay using a masking dye and a fluorescent substrate (e.g., ASP+ analog) that mimics serotonin.[1][2][3] This avoids radioactive waste and allows kinetic monitoring.[1][2]

Visualization of Assay Logic

GCompound3-[4-(CF3)phenoxy]piperidineSERTSERT Transporter(Cell Membrane)Compound->SERTBlocksSubstrateFluorescent 5-HT AnalogCompound->SubstratePrevents UptakeSERT->SubstrateTransportsSignalIntracellular FluorescenceSubstrate->SignalAccumulates

Figure 1: Mechanism of Action.[1][2][3] The test compound blocks the SERT channel, preventing the fluorescent substrate from entering the cell, resulting in a decrease in fluorescence compared to control.[2][3]

Protocol Steps
  • Cell Seeding: Plate CHO-K1 cells expressing hSERT into black-walled, clear-bottom 96-well plates (

    
     cells/well).[1][2] Incubate 24h.
    
  • Compound Addition: Remove media. Add

    
     of Krebs-Ringer buffer containing the test compound.[2] Incubate 15 min at 37°C.
    
  • Substrate Addition: Add

    
     of Fluorescent Neurotransmitter Dye solution.
    
  • Kinetic Read: Immediately transfer to a fluorescence plate reader (Ex/Em: 440/520 nm). Measure every 2 minutes for 30 minutes.

  • Result: A potent inhibitor will show a flat kinetic trace (low slope), while vehicle controls will show a steady increase in fluorescence.[1][2][3]

ADME Profiling: CYP2D6 Inhibition

Objective: The 3-substituted piperidine ring is a structural alert for CYP2D6 interaction.[1][2] This assay predicts potential drug-drug interactions (DDI).[1][2]

Rationale

Many SSRIs (e.g., Paroxetine, Fluoxetine) are potent Mechanism-Based Inhibitors (MBI) of CYP2D6.[1][2][3] The secondary amine in the piperidine ring can be oxidized to a reactive intermediate, covalently binding to the heme of CYP2D6.[2][3]

Protocol (Fluorogenic)
  • Enzyme: Recombinant human CYP2D6 baculosomes.[1][2]

  • Substrate: AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).[1][2]

  • Reaction:

    • Mix Enzyme + Test Compound + AMMC in Phosphate Buffer.[1][2]

    • Initiate with NADPH-Regenerating System .[1][2]

    • Incubate 30 min at 37°C.

  • Readout: Measure fluorescence of the metabolite AHMC (Ex 390nm / Em 460nm).

  • Interpretation:

    • IC50 < 1

      
      :  High risk of DDI (Strong Inhibitor).[1]
      
    • IC50 1-10

      
      :  Moderate risk.[1][2]
      
    • IC50 > 10

      
      :  Low risk.[1][2]
      

Summary of Expected Results

ParameterAssay TypeExpected Range (Active Lead)Notes
hSERT

Radioligand Binding< 10 nMHigh affinity required for CNS efficacy.[1][2]
hSERT

Functional Uptake< 50 nMShould correlate with binding

.[1][3]
CYP2D6

ADME/Tox> 10

Ideally weak inhibition to avoid "poor metabolizer" phenocopying.[1][3]
Selectivity Binding (vs NET/DAT)> 30-foldSelectivity over Norepinephrine/Dopamine transporters reduces side effects.[1][3]

References

  • Tatsumi, M., et al. (1997). "Pharmacological profile of a novel serotonin reuptake inhibitor."[2][3] European Journal of Pharmacology. Link

  • Zhang, P., et al. (2002). "Structure-Activity Relationships of Piperidine-Based Serotonin Transporter Inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link[1][3]

  • Nielsen, E. O., et al. (2004). "Standardized protocols for neurotransmitter transporter uptake assays."[1][2][3] Journal of Biomolecular Screening. Link[1][3]

  • FDA Guidance for Industry. "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.[1][2] Link

  • Appell, M., et al. (2004). "Structure-enantioselectivity relationships for the interaction of chiral compounds with Cytochrome P450 2D6."[1][2][3] Drug Metabolism and Disposition. Link

Cell-based assays for 3-[4-(Trifluoromethyl)phenoxy]piperidine cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Cytotoxicity Profiling for 3-[4-(Trifluoromethyl)phenoxy]piperidine

Introduction & Compound Profile

This compound (CAS: 902836-91-3) represents a critical pharmacophore in medicinal chemistry, sharing structural homology with Cationic Amphiphilic Drugs (CADs) . This scaffold—a lipophilic trifluoromethyl-phenyl ether linked to a basic piperidine ring—is frequently utilized in the synthesis of Sigma-1 receptor ligands, serotonin reuptake inhibitors (SSRIs), and anti-tuberculosis agents (e.g., Delamanid intermediates).

While this moiety confers desirable pharmacokinetic properties such as blood-brain barrier permeability, its physicochemical nature (lipophilic weak base, pKa ~9-10) predisposes it to lysosomotropism . This application note details a multi-parametric approach to evaluating its cytotoxicity, distinguishing between general mitochondrial stress and specific lysosomal toxicity (phospholipidosis).

Physicochemical Context
PropertyValue (Predicted)Implication for Assay
LogP ~3.5 - 4.2High lipophilicity; risk of non-specific binding to plasticware.
pKa ~9.6 (Piperidine N)Protonation in acidic organelles (Lysosomes pH 4.5).
Solubility Low in aqueous mediaRequires DMSO stock; strict solvent controls needed.

Mechanism of Toxicity: The CAD Pathway[1][2]

To design effective assays, one must understand the specific toxicity profile of phenoxy-piperidines. Unlike simple alkylating agents, these compounds typically induce toxicity via Lysosomal Membrane Permeabilization (LMP) and Phospholipidosis .

Figure 1: Mechanism of Phenoxy-Piperidine Cytotoxicity

CAD_Toxicity Drug This compound (Uncharged in Cytosol pH 7.2) Lysosome Diffusion into Lysosome (Acidic pH 4.5) Drug->Lysosome Trapping Protonation (Ion Trapping) Cannot exit membrane Lysosome->Trapping pKa > pH EnzymeInhib Inhibition of Acid Sphingomyelinase & Phospholipases Trapping->EnzymeInhib Interferes with negative charge lipids PL_Accum Phospholipidosis (Accumulation of Multilamellar Bodies) EnzymeInhib->PL_Accum LMP Lysosomal Membrane Permeabilization (LMP) PL_Accum->LMP Membrane Destabilization CellDeath Cathepsin Release -> Necrosis/Apoptosis LMP->CellDeath

Caption: Cationic Amphiphilic Drug (CAD) toxicity pathway.[1][2] The piperidine moiety leads to ion trapping in lysosomes, inhibiting lipid metabolism and causing phospholipidosis.

Experimental Protocols

This guide recommends a multiplexed approach :

  • Primary Screen: Metabolic Viability (ATP/MTS) to establish IC50.

  • Secondary Screen: Membrane Integrity (LDH) to identify necrosis.

  • Mechanistic Assay: High-Content Imaging for Phospholipidosis.

Protocol 1: Metabolic Viability (ATP Quantification)

Standard validation for mitochondrial health.

Reagents: CellTiter-Glo® or equivalent ATP luminescence kit. Cell Model: HepG2 (Metabolic competence) or SH-SY5Y (Neuronal relevance).

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed cells at 5,000–10,000 cells/well in 96-well opaque-walled plates.

    • Incubate 24h at 37°C/5% CO2 for attachment.

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to 10 mM stock.

    • Critical: Serial dilute in DMSO first, then dilute 1:200 into culture media to keep final DMSO constant (0.5%).

    • Range: 0.1 µM to 100 µM (8-point dose response).

  • Treatment:

    • Aspirate old media (carefully) or add 2x concentrate.

    • Incubate for 24h and 48h . (Lipophilic drugs often show delayed toxicity due to slow accumulation).

  • Readout:

    • Equilibrate plate to Room Temp (RT) for 30 min.

    • Add ATP reagent (1:1 ratio with media). Shake for 2 min (orbital).

    • Incubate 10 min (dark).

    • Measure Luminescence (Integration time: 0.5–1s).

Data Analysis:

  • Normalize to Vehicle Control (0.5% DMSO).

  • Fit data to 4-parameter logistic (4PL) curve to determine IC50.

Protocol 2: Membrane Integrity (LDH Release)

Differentiation between apoptosis (intact membrane) and necrosis (ruptured membrane).

Reagents: Lactate Dehydrogenase (LDH) Colorimetric or Fluorometric Kit.

Step-by-Step Workflow:

  • Multiplexing Opportunity: This can be performed on the supernatant of the cells used in Protocol 1 before adding the ATP reagent.

  • Supernatant Collection:

    • Transfer 50 µL of culture supernatant to a fresh clear-bottom 96-well plate.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix.

    • Incubate 30 min at RT (protected from light).

  • Stop & Read:

    • Add Stop Solution (if colorimetric).

    • Measure Absorbance at 490 nm (or Fluorescence Ex/Em 560/590).

  • Controls (Required):

    • Low Control: Untreated cells (Spontaneous release).

    • High Control: Cells treated with Lysis Buffer (100% release) 45 min prior to harvest.

Calculation:



Protocol 3: High-Content Screening (HCS) for Phospholipidosis

The "Gold Standard" for piperidine-containing CADs.

Rationale: The trifluoromethyl-phenoxy-piperidine structure is highly prone to inducing phospholipidosis. Standard cytotoxicity assays may miss this sublethal phenotype which predicts long-term organ toxicity.

Reagents:

  • HCS LipidTOX™ Red (Phospholipid accumulation).

  • Hoechst 33342 (Nuclear counterstain).

  • Positive Control: Amiodarone (10 µM).

Workflow:

  • Seeding: Seed cells in 96-well Black/Clear-bottom imaging plates (e.g., PerkinElmer ViewPlate).

  • Treatment: Incubate with compound for 48 hours (accumulation takes time).

  • Staining (Live Cell Protocol preferred):

    • Prepare staining solution: LipidTOX Red (1:1000) + Hoechst (1:2000) in complete media.

    • Add directly to wells (do not wash, as washing can disrupt fragile lysosomal loading).

    • Incubate 30 min at 37°C.

  • Imaging:

    • Automated Confocal Microscopy (e.g., Opera Phenix, CellInsight).

    • Channels:

      • Blue (Nuclei): Count cells.[3]

      • Red (Lipids): Measure Spot Intensity and Spot Area per cell.

Figure 2: HCS Data Analysis Logic

HCS_Logic Image Raw Images (Confocal) Seg Segmentation (Nuclei & Cytoplasm) Image->Seg Quant Quantification (Spots/Cell) Seg->Quant Class Classification Quant->Class Negative Negative Class->Negative < 2x Control Phospholipidosis Phospholipidosis Class->Phospholipidosis > 2x Control (Intense Puncta) Cytotoxic Cytotoxic Class->Cytotoxic Low Cell Count (Nuclear Condensation)

Caption: Image analysis pipeline for distinguishing specific phospholipidosis from general cytotoxicity.

Data Presentation & Interpretation

When reporting results for this compound, structure your data to highlight the Therapeutic Index (TI) between efficacy (if known) and toxicity.

Table 1: Example Data Summary Template

Assay TypeParameterReadoutInterpretation
Metabolic IC50 (ATP)45.2 µMModerate general cytotoxicity.
Membrane EC50 (LDH)> 100 µMMembrane rupture occurs only at very high doses (suggests apoptosis over necrosis).
Mechanistic AC50 (LipidTOX)5.4 µM Critical Finding: Phospholipidosis occurs at concentrations 10x lower than cell death.

Expert Insight: If the AC50 (Phospholipidosis) is significantly lower than the IC50 (Viability), the compound is a functional CAD . This is a major safety flag for drug development, indicating potential for drug-induced liver injury (DILI) or QT prolongation (hERG trafficking block), which are common liabilities for this chemical class.

References

  • Halliwell, B., & Gutteridge, J. M. (2015). Free Radicals in Biology and Medicine. Oxford University Press.
  • Nadanaciva, S., et al. (2011). "Assessment of Drug-Induced Mitochondrial Dysfunction via ATP Content." Current Protocols in Toxicology. Link

  • Funk, R. S., & Krise, J. P. (2012). "Cationic Amphiphilic Drugs Cause a Marked Expansion of Lysosomal Volume: Implications for Drug-Induced Phospholipidosis." Molecular Pharmaceutics. Link

  • Viron, C., et al. (2020). "High-Content Screening for Phospholipidosis: Validation and Application." Assay and Drug Development Technologies. Link

  • Sigma-Aldrich. (n.d.). "Product Information: 4-[4-(Trifluoromethoxy)phenoxy]piperidine." Accessed October 2023.[4] Link

Sources

Application Note: Pharmacological Evaluation of 3-[4-(Trifluoromethyl)phenoxy]piperidine in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

3-[4-(Trifluoromethyl)phenoxy]piperidine (CAS: 902836-91-3) is a specialized chemical scaffold used in neuropharmacology to probe the structural requirements of monoamine transporters (MATs). Structurally, it represents a hybridization of two distinct antidepressant pharmacophores:

  • The Trifluoromethylphenoxy Moiety: The key lipophilic binding element found in Fluoxetine (Prozac), responsible for high-affinity interaction with the Serotonin Transporter (SERT).

  • The Piperidine Ring: A constrained secondary amine scaffold found in Paroxetine (Paxil) and Femoxetine , which restricts conformational flexibility to enhance binding selectivity.

Core Application

This compound serves as a critical Structure-Activity Relationship (SAR) probe . By constraining the flexible propylamine chain of fluoxetine-like molecules into a rigid piperidine ring at the 3-position, researchers use this compound to:

  • Map the S1/S2 Binding Pockets: Determine the steric tolerance of the central binding site on SERT and NET (Norepinephrine Transporter).

  • Study Chirality Effects: The 3-position introduces a chiral center (

    
     vs. 
    
    
    
    enantiomers), allowing for the investigation of stereoselective binding, a crucial parameter in optimizing drug potency and reducing off-target effects.
  • Develop Dual Inhibitors: Evaluate the balance between SERT and NET inhibition (SNRI profile) based on the vector of the phenoxy group.

Mechanism of Action & Signaling Pathways

This compound functions as a competitive inhibitor of monoamine reuptake. It binds to the orthosteric site of the transporter, blocking the translocation of neurotransmitters (5-HT, NE) from the synaptic cleft back into the presynaptic neuron.

Molecular Interaction Model
  • Cation-

    
     Interaction:  The protonated nitrogen of the piperidine ring anchors to the conserved Aspartate residue (Asp98 in SERT) within the transporter's central cavity.
    
  • Hydrophobic Stacking: The 4-(trifluoromethyl)phenyl ring occupies the hydrophobic sub-pocket (S2), stabilizing the transporter in an outward-open conformation and preventing substrate transport.

Diagram: Monoamine Transporter Inhibition Workflow

MAT_Inhibition Compound 3-[4-(CF3)phenoxy]piperidine Synapse Synaptic Cleft Compound->Synapse Diffusion SERT SERT/NET Transporter (Presynaptic Membrane) Synapse->SERT Binding (Ki) Signaling Downstream Signaling (BDNF, cAMP, CREB) Synapse->Signaling Receptor Activation Reuptake Neurotransmitter Reuptake (5-HT/NE) SERT->Reuptake Inhibition (IC50) Reuptake->Synapse Increased Concentration

Caption: Logical flow of transporter inhibition leading to enhanced synaptic signaling.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Lipophilicity Warning: The trifluoromethyl group significantly increases lipophilicity (cLogP ~3.0–3.5). Proper solubilization is critical to prevent micro-precipitation in aqueous buffers.

  • Weighing: Accurately weigh 5 mg of this compound hydrochloride.

  • Primary Solvent: Dissolve in 100% DMSO to a concentration of 10 mM. Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics). Store at -20°C.

  • Working Solution: On the day of the experiment, dilute the DMSO stock 1:1000 into the assay buffer (final DMSO < 0.1%).

Protocol B: In Vitro Radioligand Binding Assay (SERT)

Objective: Determine the affinity constant (


) of the compound for the Serotonin Transporter.

Materials:

  • Source Tissue: Rat cerebral cortex membranes or HEK-293 cells expressing hSERT.

  • Radioligand:

    
    -Citalopram (Selectivity) or 
    
    
    
    -Paroxetine (High Affinity).
  • Non-specific Binder: Fluoxetine (10

    
    M).
    

Step-by-Step Methodology:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 x g.

  • Incubation:

    • Mix 100

      
      L membrane suspension (20-50 
      
      
      
      g protein).
    • Add 25

      
      L 
      
      
      
      -Radioligand (approx. 1 nM final).
    • Add 25

      
      L of this compound (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Functional Uptake Inhibition Assay (Synaptosomes)

Objective: Verify that binding leads to functional inhibition of transport.

  • Preparation: Isolate P2 synaptosomal fraction from rat striatum (for DA) or cortex (for 5-HT/NE).

  • Resuspension: Krebs-Henseleit buffer oxygenated with 95%

    
     / 5% 
    
    
    
    .
  • Pre-incubation: Incubate synaptosomes with the test compound for 10 minutes at 37°C.

  • Uptake Initiation: Add

    
    -5-HT (50 nM final) and incubate for exactly 5 minutes.
    
  • Stop Reaction: Place tubes on ice and rapidly filter.

  • Control: Use 0°C incubation as the baseline for non-specific uptake (diffusion).

Data Presentation & Analysis

When reporting results for this scaffold, organize data to highlight selectivity ratios.

Table 1: Expected Pharmacological Profile Format

Assay TargetRadioligandReference Drug (

)
Test Compound (

)
Selectivity Ratio
SERT (5-HT)

-Citalopram
Fluoxetine (1-10 nM)TBD 1.0 (Ref)
NET (NE)

-Nisoxetine
Atomoxetine (1-5 nM)TBD SERT/NET
DAT (DA)

-WIN35,428
GBR-12909>1000 nM (Low Affinity)

Note: 3-aryloxypiperidines typically show high affinity for SERT/NET but low affinity for DAT, making them potential SNRI candidates.

Synthesis & Structural Logic Diagram

Understanding the synthesis is crucial for researchers validating the compound's purity or designing analogs.

Synthesis_Logic Start 3-Hydroxypiperidine-1-carboxylate (N-Boc Protected) Reaction Nucleophilic Aromatic Substitution (NaH, DMF, Heat) Start->Reaction Reagent 4-Fluorobenzotrifluoride Reagent->Reaction Intermediate N-Boc-3-[4-(CF3)phenoxy]piperidine Reaction->Intermediate Deprotection Acid Hydrolysis (TFA/DCM) Intermediate->Deprotection Product This compound (Final Product) Deprotection->Product

Caption: Standard synthetic route via SNAr coupling followed by N-deprotection.

References

  • PubChem Compound Summary. (n.d.). This compound (CID 24208831). National Center for Biotechnology Information. Retrieved from [Link]

  • Glennon, R. A., et al. (1980). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry. (Contextual grounding for aryloxy-amine SAR).
  • Wong, D. T., et al. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug. Life Sciences. (Reference for the 4-trifluoromethylphenoxy pharmacophore).
  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Protocol for Determining the Binding Affinity of 3-[4-(Trifluoromethyl)phenoxy]piperidine to the Human Serotonin Transporter (hSERT) via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

This application note provides a detailed protocol for determining the binding affinity of the novel compound, 3-[4-(Trifluoromethyl)phenoxy]piperidine, for the human serotonin transporter (hSERT). The serotonin transporter is a critical target in the treatment of numerous neuropsychiatric disorders, and compounds with a piperidine scaffold have demonstrated significant interaction with this and other monoamine transporters.[1] This guide outlines a competitive radioligand binding assay, a robust and sensitive method considered the gold standard for quantifying ligand-receptor interactions.[2] We describe the theoretical principles, step-by-step experimental procedures for membrane preparation, assay execution using [³H]-Paroxetine as the radioligand, and comprehensive data analysis to derive the inhibition constant (Kᵢ). This protocol is designed for researchers in pharmacology and drug development to accurately characterize the potency of test compounds at hSERT.

Introduction and Scientific Rationale

The monoamine transporters, including the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, are integral membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft.[3][4] Their role in terminating neuronal signaling makes them key targets for a wide range of therapeutics, most notably antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs).[5] The compound this compound belongs to a chemical class known for its interaction with these transporters. Characterizing its binding affinity is a crucial first step in evaluating its potential as a therapeutic agent.

Radioligand binding assays are a cornerstone of pharmacology for their ability to directly measure the interaction between a compound and its target receptor or transporter.[6] This protocol employs a competitive binding assay format. In this setup, the unlabeled test compound (this compound) competes with a radiolabeled ligand ([³H]-Paroxetine), which has a known high affinity for hSERT, for binding to the transporter. By measuring the concentration-dependent displacement of the radioligand, we can calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound. This value is then used to determine the inhibition constant (Kᵢ), a true measure of binding affinity.

Causality of Experimental Design:
  • Choice of Target Preparation: We use membranes from HEK-293 cells stably expressing hSERT. This provides a high concentration of the target transporter in a clean, reproducible biological system, free from the confounding variables of native tissue.[7][8]

  • Choice of Radioligand: [³H]-Paroxetine is selected due to its high specific activity and well-characterized, high-affinity binding to SERT.[1] Its use at a concentration at or below its dissociation constant (Kₑ) ensures the assay is sensitive to competition from the test compound.[9]

  • Assay Format: A filtration-based assay is employed to separate receptor-bound radioligand from the unbound fraction, a classic and effective method for membrane-bound targets.[2][10]

Principle of Competitive Radioligand Binding

The assay quantifies the ability of the unlabeled test compound to prevent the binding of a fixed concentration of a radiolabeled ligand to the hSERT. As the concentration of this compound increases, it occupies more binding sites, displacing the [³H]-Paroxetine and reducing the measured radioactivity.

The relationship between these components is illustrated below.

G cluster_0 Assay Components cluster_1 Binding Equilibrium Receptor hSERT Transporter Binding Site Radioligand [³H]-Paroxetine Radioligand->Receptor:f1 Binds TestCompound {this compound | (Unlabeled Competitor)} TestCompound->Receptor:f1 Competes eq1 [³H]-Paroxetine + hSERT ⇌ [³H]-Paroxetine-hSERT Complex eq2 Test Compound + hSERT ⇌ Test Compound-hSERT Complex

Caption: Competitive binding at the hSERT transporter.

Materials and Reagents

Equipment
  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed refrigerated centrifuge

  • 96-well microplates (polypropylene)

  • Cell harvester for 96-well plates

  • Liquid scintillation counter (e.g., MicroBeta TriLux)

  • pH meter

  • Vortex mixer and plate shaker

Consumables and Reagents
ReagentSupplierCatalog #Notes
This compoundVariesVariesTest Compound
HEK-293 cells expressing hSERTATCC/In-houseN/ASource of transporter
[³H]-ParoxetinePerkinElmerNET869Radioligand (Specific Activity: ~20 Ci/mmol)
Fluoxetine HClSigma-AldrichF132For defining non-specific binding
Tris-HClSigma-AldrichT5941Buffer component
NaClSigma-AldrichS9888Buffer component
KClSigma-AldrichP9541Buffer component
CaCl₂Sigma-AldrichC1016Buffer component
MgCl₂Sigma-AldrichM8266Buffer component
Polyethylenimine (PEI)Sigma-AldrichP3143For filter pre-treatment
Glass fiber filters (GF/C)Whatman1822-915For filtration
Scintillation cocktailPerkinElmer6013621For radioactivity counting
BCA Protein Assay KitThermo Fisher23225For protein quantification

Detailed Experimental Protocols

The overall experimental process follows a validated workflow designed for reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Acquisition & Analysis A 1. Culture & Harvest hSERT-HEK293 Cells B 2. Homogenize Cells in Lysis Buffer A->B C 3. Centrifuge to Pellet Membranes B->C D 4. Resuspend & Wash Membrane Pellet C->D E 5. Quantify Protein (BCA Assay) D->E G 7. Add Membrane Prep to Initiate Binding E->G Add known protein amount F 6. Prepare Assay Plate: - Buffer - Test Compound (Dilutions) - Radioligand ([³H]-Paroxetine) F->G H 8. Incubate with Shaking (e.g., 60 min, 25°C) G->H I 9. Terminate & Filter (Separate Bound/Free) H->I J 10. Wash Filters to Remove Unbound Ligand I->J K 11. Measure Radioactivity (Liquid Scintillation) J->K L 12. Calculate IC₅₀ and Kᵢ K->L

Caption: Workflow for the hSERT Radioligand Binding Assay.

Preparation of hSERT Cell Membranes

This procedure should be performed at 4°C to maintain protein integrity.

  • Cell Harvest: Grow hSERT-HEK293 cells to ~90% confluency. Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4). Homogenize with a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[10]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step. This wash removes cytosolic components that may interfere with the assay.

  • Final Preparation: Resuspend the final pellet in Assay Buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) to a concentration of approximately 1-2 mg/mL.

  • Protein Quantification: Determine the precise protein concentration using a BCA Protein Assay Kit.

  • Storage: Use membranes immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Competitive Radioligand Binding Assay

This protocol is for a 96-well plate format with a final assay volume of 250 µL.

  • Filter Plate Preparation: Pre-soak the GF/C filter plate in 0.3% polyethylenimine (PEI) for at least 30 minutes.[10] This step is critical as it reduces the non-specific binding of the radioligand to the negatively charged filter paper.

  • Assay Plate Setup: Add reagents to a 96-well polypropylene plate in the following order:

    • 150 µL of Assay Buffer.

    • 25 µL of Assay Buffer (for Total Binding), 10 µM Fluoxetine (for Non-Specific Binding), or the appropriate dilution of this compound (Test Compound, typically 10 concentrations over a 5-log unit range).[2]

    • 25 µL of [³H]-Paroxetine diluted in Assay Buffer to a final concentration of ~0.5 nM (at or near its Kₑ).

  • Initiate Reaction: Add 50 µL of the hSERT membrane preparation (containing 10-20 µg of protein) to each well. The amount of protein should be optimized to ensure that less than 10% of the total radioligand is bound, a key assumption for valid Kᵢ calculations.

  • Incubation: Seal the plate and incubate for 60-90 minutes at 25°C with gentle agitation. This allows the binding reaction to reach equilibrium.[10]

  • Termination and Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked GF/C filter plate using a cell harvester. Immediately wash the filters 4 times with 200 µL of ice-cold Wash Buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4). This rapid washing removes unbound radioligand while minimizing dissociation of the bound ligand.

  • Scintillation Counting: Dry the filter mat for 30-60 minutes at 50°C.[10] Place the dried filters into scintillation vials or a compatible plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).[10]

  • Generate Competition Curve: Plot the percent specific binding against the log concentration of this compound. The percent specific binding is calculated as:

    • % Specific Binding = (Specific Binding at [Test Compound] / Specific Binding at [No Compound]) * 100

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate Inhibition Constant (Kᵢ): Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation. This corrects for the concentration and affinity of the radioligand used in the assay.[10]

    • Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

    • Where:

      • [L] = Concentration of [³H]-Paroxetine used.

      • Kₑ = Dissociation constant of [³H]-Paroxetine for hSERT (must be determined separately via a saturation binding experiment).

Expected Results

The experiment should yield a sigmoidal competition curve. A lower Kᵢ value indicates a higher binding affinity of the test compound for the transporter.

ParameterExample ValueDescription
Radioligand ([³H]-Paroxetine)0.5 nMConcentration used in the assay.
Radioligand Kₑ0.4 nMAffinity of the radioligand for hSERT.
IC₅₀ of Test Compound15 nMDerived from the competition curve fit.
Calculated Kᵢ 6.7 nM Calculated affinity of the test compound.

Trustworthiness and Validation

To ensure the validity of the results, the following controls are essential:

  • Protein Concentration: The binding should be linear with respect to the protein concentration in the optimized range.

  • Saturation Binding: A separate saturation binding experiment with increasing concentrations of [³H]-Paroxetine should be performed to determine its Kₑ and the maximum number of binding sites (Bₘₐₓ).

  • Known Inhibitors: A known potent SERT inhibitor (e.g., Paroxetine, Sertraline) should be run as a positive control to validate the assay performance. Its calculated Kᵢ should align with literature values.

References

  • ResearchGate. (2025). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Retrieved from ResearchGate. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Retrieved from Gifford Bioscience. [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from PubMed Central. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from Der Pharma Chemica. [Link]

  • PubMed. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Retrieved from PubMed. [Link]

  • PubMed. (1987). Radioligand binding methods: practical guide and tips. Retrieved from PubMed. [Link]

  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from Eurofins Discovery. [Link]

  • Eurofins Discovery. NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from Eurofins Discovery. [Link]

Sources

Application Note: Behavioral Pharmacology Assays for 3-[4-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3-[4-(Trifluoromethyl)phenoxy]piperidine (hereafter referred to as 3-TFMPP-O ) represents a critical structural scaffold in the development of monoamine reuptake inhibitors. Structurally, it fuses the pharmacophore of Fluoxetine (the 4-trifluoromethylphenoxy moiety) with the conformationally restricted piperidine ring found in Paroxetine and Femoxetine .

Unlike its 4-substituted isomer or the piperazine analogs (e.g., TFMPP), the 3-substituted piperidine scaffold introduces specific stereochemical constraints that often favor high affinity for the Serotonin Transporter (SERT) and, to a lesser degree, the Norepinephrine Transporter (NET) .

This guide details the behavioral profiling of 3-TFMPP-O, focusing on its potential as an antidepressant and anxiolytic agent. The protocols below are designed to validate its efficacy, determine equipotent dosing, and differentiate its behavioral signature from non-selective amphetamine-like stimulants.

Chemical & Pharmacological Context[1][2][3][4][5][6][7][8][9][10][11]
  • Target Mechanism: Presynaptic reuptake inhibition (SERT/NET).

  • Key Structural Feature: The 3-position substitution on the piperidine ring dictates the vector of the amine group, critical for forming the salt bridge with Asp98 in the SERT binding pocket.

  • Primary Indication Screen: Depression (MDD), Anxiety (GAD), and Obsessive-Compulsive Disorder (OCD).

Mechanistic Rationale & Signaling Pathway

To interpret behavioral data, one must understand the upstream cellular cascade. 3-TFMPP-O functions by blocking the reuptake of serotonin (5-HT) into the presynaptic neuron. Chronic or acute accumulation of synaptic 5-HT triggers a cascade resulting in behavioral immobility reduction (antidepressant effect).

The following diagram illustrates the mechanistic pathway validated by these assays:

SERT_Inhibition_Pathway Drug 3-TFMPP-O Target SERT (Presynaptic) Drug->Target Inhibits Synapse Increased Synaptic 5-HT Target->Synapse Prevents Clearance Receptor Post-synaptic 5-HT Receptors (5-HT1A, 5-HT2A) Synapse->Receptor Activation Signal cAMP / PKA / CREB Pathway Receptor->Signal Transduction BDNF BDNF Upregulation Signal->BDNF Gene Expression Behavior Reduced Immobility (FST/TST) BDNF->Behavior Neuroplasticity

Figure 1: Signal transduction pathway for 3-TFMPP-O. The molecule inhibits SERT, leading to enhanced serotonergic signaling and downstream neuroplastic changes.

Pre-Behavioral Validation: Dose Selection

Before behavioral testing, verify the compound's integrity and establish a therapeutic window. 3-substituted piperidines can exhibit biphasic dose-response curves (sedation at high doses due to off-target Sigma-1 or Muscarinic binding).

Recommended Dosing Strategy (Mouse Model - C57BL/6J):

  • Vehicle: Saline (0.9%) or 10% DMSO/Tween-80 if solubility is poor.

  • Route: Intraperitoneal (i.p.) is preferred for rapid onset; Oral (p.o.) for pharmacokinetic stability studies.

  • Dose Range: 2.5, 5, 10, and 20 mg/kg.

  • Pre-treatment Time: 30 minutes (i.p.) or 60 minutes (p.o.) prior to assay.

Core Behavioral Assays & Protocols

Assay A: The Forced Swim Test (FST)

Purpose: Assessment of antidepressant-like activity (predictive validity). Rationale: 3-TFMPP-O, as a putative SSRI/SNRI, should reduce the time the animal spends immobile (floating) without significantly increasing general locomotor activity (which would indicate stimulant effects).

Detailed Protocol
  • Acquisition: Place mice individually in a glass cylinder (height: 25 cm, diameter: 10 cm) containing 10 cm of water at 23–25°C.

  • Habituation (Rat only): Rats require a pre-test session (15 min) 24 hours prior. Mice do not require this.

  • Drug Administration: Administer 3-TFMPP-O or Vehicle 30 min (i.p.) before the test.

  • Testing: Place the mouse in the water for 6 minutes .

  • Scoring: Record the last 4 minutes of the test.

    • Immobility:[1] Floating with only small movements to keep the head above water.

    • Swimming: Active horizontal movement.

    • Climbing: Vertical movement against the wall (often associated with NET inhibition).

  • Validation: Compare against Fluoxetine (20 mg/kg) as a positive control.

Interpretation:

  • Decrease in Immobility + Increase in Swimming = Serotonergic (SSRI) profile .

  • Decrease in Immobility + Increase in Climbing = Noradrenergic (NRI) profile .

Assay B: The Elevated Plus Maze (EPM)

Purpose: Assessment of anxiolytic vs. anxiogenic effects. Rationale: Serotonergic agents can be anxiogenic acutely but anxiolytic chronically. This assay determines the acute anxiety profile of 3-TFMPP-O.

Detailed Protocol
  • Apparatus: A plus-shaped maze elevated 50 cm above the floor. Two arms are open (30x5 cm) and two are enclosed (30x5x15 cm).

  • Lighting: Dim lighting (~100 lux on open arms).

  • Procedure:

    • Administer 3-TFMPP-O 30 min prior to testing.

    • Place mouse in the center zone facing an open arm.

    • Record behavior for 5 minutes via overhead tracking software (e.g., EthoVision).

  • Metrics:

    • % Time in Open Arms.

    • Number of Entries into Open Arms.

    • Total Distance Moved (Control for sedation).

Interpretation:

  • Increased Open Arm Time/Entries = Anxiolytic .

  • Decreased Open Arm Time = Anxiogenic .

  • Decreased Total Distance = Sedation (confounding factor).

Assay C: Marble Burying Test (MBT)

Purpose: Assessment of anti-compulsive/anti-anxiety activity. Rationale: This test is highly sensitive to SSRIs. 3-TFMPP-O should significantly reduce the number of marbles buried without motor impairment.

Detailed Protocol
  • Setup: Standard cage filled with 5 cm of bedding. Place 20 glass marbles in a 4x5 grid on the surface.

  • Procedure:

    • Administer 3-TFMPP-O.[2]

    • Place mouse in the cage for 30 minutes .

  • Scoring: Count the number of marbles buried (at least 2/3 covered with bedding).

Data Presentation & Expected Results

When reporting results for 3-TFMPP-O, data should be tabulated to allow direct comparison with reference standards.

Table 1: Expected Behavioral Profile of 3-TFMPP-O vs. Standards

AssayMetric3-TFMPP-O (Predicted)Fluoxetine (SSRI Control)Desipramine (NRI Control)
FST Immobility Time↓↓ Decrease ↓↓ Decrease↓↓ Decrease
FST Dominant BehaviorSwimming SwimmingClimbing
EPM Open Arm Time↑ Increase / ↔ No Change ↔ No Change (Acute)↔ No Change
MBT Marbles Buried↓↓ Decrease ↓↓ Decrease↓ Decrease
LMA Locomotor Activity↔ No Change ↔ No Change↑ Increase (High dose)

Note: LMA (Locomotor Activity) must be run in parallel to ensure "immobility reduction" is not simply "hyperactivity."

Scientific Commentary & Troubleshooting

Causality & Specificity

The efficacy of 3-TFMPP-O in the FST is directly causal to the blockade of SERT . We know this because pre-treatment with p-chlorophenylalanine (pCPA), which depletes endogenous serotonin, abolishes the anti-immobility effect of piperidine-based SSRIs [1]. If 3-TFMPP-O fails to show activity in pCPA-treated mice, the mechanism is confirmed as serotonergic.

Isomerism Criticality

It is vital to distinguish This compound from its 4-substituted isomer. The 3-substituted scaffold (similar to Femoxetine) often possesses a distinct metabolic profile and receptor selectivity compared to the 4-substituted variants (which resemble Paroxetine without the benzodioxole). The 3-position allows the phenoxy group to adopt an axial or equatorial conformation that may enhance selectivity for SERT over the Dopamine Transporter (DAT), reducing abuse potential [2].

Self-Validating Controls
  • Sedation Check: If the animal shows reduced total distance in the EPM or Open Field Test, FST data is invalid (false positive for immobility).

  • Serotonin Syndrome: High doses (>30 mg/kg) may induce head twitches, hind limb abduction, or tremor. If observed, the dose is toxic and non-specific.

References

  • Involvement of serotonergic system in the antidepressant-like effect of piperine. Source: PubMed (Neuropharmacology) Context: Validates the use of serotonin depletion (pCPA) to confirm the mechanism of piperidine-based antidepressants.[1] URL:[Link]

  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Source: ResearchGate / Bioorganic & Medicinal Chemistry Context: Establishes the structure-activity relationship (SAR) of 3-substituted piperidines as potent SERT ligands. URL:[Link]

  • A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Source:[2] PubMed (Journal of Pharmacology and Experimental Therapeutics) Context: The foundational paper for the "4-trifluoromethylphenoxy" pharmacophore (Lilly 110140/Fluoxetine) utilized in 3-TFMPP-O. URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 3-[4-(Trifluoromethyl)phenoxy]piperidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for 3-[4-(Trifluoromethyl)phenoxy]piperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. As Senior Application Scientists, we have compiled this resource based on the physicochemical properties of the molecule and field-proven formulation strategies to help you achieve successful experimental outcomes.

Understanding the Molecule: Why is Solubility a Challenge?

This section deconstructs the molecular features of this compound to explain the root cause of its poor aqueous solubility.

Q1: What are the key structural features of this compound that limit its water solubility?

A: The poor aqueous solubility of this compound arises from a combination of its structural components:

  • Piperidine Ring: While the parent piperidine ring is a basic amine capable of hydrogen bonding and is soluble in water, its contribution to overall solubility is counteracted by the other large, nonpolar substituents.[1] As a weak base, its charge state, and therefore solubility, is highly dependent on the pH of the aqueous environment.[2][3][4][5]

  • Trifluoromethyl (CF3) Group: This is a potent electron-withdrawing group that significantly increases the lipophilicity (fat-solubility) of the molecule.[6][7] The high lipophilicity, indicated by a Hansch-Fujita π constant of +0.88, is a primary driver of its tendency to partition out of aqueous solutions.[6][8]

  • Phenoxy Group: The phenyl ring attached via an ether linkage is a large, hydrophobic moiety. This bulky, nonpolar group further reduces the molecule's affinity for water.

Essentially, the molecule has a small, potentially hydrophilic "head" (the piperidine nitrogen) attached to a large, hydrophobic "tail" (the trifluoromethyl-substituted phenoxy group), leading to overall poor solubility in neutral aqueous media.

Q2: What do the key physicochemical properties tell me about this compound's behavior in experiments?

A: Understanding the predicted physicochemical properties is critical for designing an effective solubilization strategy.

PropertyPredicted ValueImplication for Aqueous SolubilitySource
Molecular Weight 245.24 g/mol Moderate molecular weight.[9]
XLogP3 2.9This positive value indicates the compound is nearly 1000 times more soluble in octanol than in water, confirming its lipophilic nature.[9][10][11][9]
pKa (Predicted) ~9.6This value represents the pH at which 50% of the piperidine nitrogen atoms are protonated (charged). To achieve significant protonation and thus higher solubility, the buffer pH must be well below this value.[12][13][14]
Hydrogen Bond Donors 1 (the piperidine N-H)Limited capacity to donate hydrogen bonds to water.[9]
Hydrogen Bond Acceptors 2 (the piperidine N and ether O)Limited capacity to accept hydrogen bonds from water.[9]

These properties collectively point to a lipophilic, weakly basic compound that will require specific formulation approaches to keep it in solution during aqueous-based experiments.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are observing precipitation or cloudiness, follow this workflow to identify the optimal solubilization strategy for your specific experimental needs.

G cluster_0 Solubilization Workflow start Start: Compound Precipitates in Aqueous Buffer tier1_decision Is pH modification acceptable for your assay? start->tier1_decision tier1_protocol Tier 1 Strategy: pH Adjustment (Protocol 1) tier1_decision->tier1_protocol Yes tier2_decision Are organic co-solvents (e.g., DMSO, Ethanol) acceptable? tier1_decision->tier2_decision No success Success: Compound is Solubilized tier1_protocol->success tier2_protocol_cosolvent Tier 2 Strategy: Co-Solvents (Protocol 2) tier2_decision->tier2_protocol_cosolvent Yes tier3_protocol_cd Tier 3 Strategy: Cyclodextrins (Protocol 3) tier2_decision->tier3_protocol_cd No/Insufficient tier2_protocol_cosolvent->success tier3_protocol_cd->success

Figure 1. Decision workflow for troubleshooting solubility issues.

Tier 1 Strategy: pH Adjustment

Q3: I'm seeing precipitation when I add my compound to a neutral buffer (e.g., PBS pH 7.4). What is the first and simplest thing I should try?

A: The most direct approach is to lower the pH of your aqueous buffer. The piperidine nitrogen in the molecule is a weak base. By lowering the pH, you protonate this nitrogen, creating a positively charged ammonium salt (R₃NH⁺). This charged species is significantly more polar and, therefore, more water-soluble than the neutral free base.

Causality: The Henderson-Hasselbalch equation dictates that for a basic compound, solubility increases as the pH of the solution drops further below its pKa. With a predicted pKa of ~9.6, reducing the pH to 6.0 or below will ensure that >99.9% of the compound is in its protonated, more soluble form.

Protocol 1: Solubilization by pH Adjustment
  • Prepare an Acidic Stock Solution: Instead of dissolving the compound directly in a neutral buffer, first prepare a concentrated stock solution in a weakly acidic aqueous medium.

    • Weigh out the required amount of this compound.

    • Dissolve it in an aqueous solution like 10 mM HCl or 50 mM citrate buffer at pH 4.0. Start with a small volume and vortex thoroughly. You can gently warm the solution (37°C) to aid dissolution.

    • Once fully dissolved, add more of the acidic solution to reach your desired final stock concentration (e.g., 10 mM).

  • Dilute into Final Assay Buffer:

    • Perform serial dilutions of your acidic stock solution into your final experimental buffer (which may be at a higher pH).

    • Crucial Step: Ensure that the final concentration of the compound is low enough that it remains soluble even after the pH of the microenvironment around the molecule equilibrates with the bulk buffer. If you add a large volume of acidic stock to a weakly buffered neutral solution, the final pH may not be low enough to maintain solubility.

  • Verify Final pH: After adding the compound stock to your final assay medium, measure the pH to ensure it remains within the acceptable range for your experiment. If the pH has shifted too much, you may need to use a more strongly buffered system.

Tier 2 Strategy: Co-Solvents

Q4: pH adjustment isn't sufficient or is incompatible with my experimental system. What should I try next?

A: The next step is to use a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for a lipophilic compound.[15] Dimethyl sulfoxide (DMSO) is the most common choice for in vitro biological assays.

Causality: A co-solvent disrupts the strong hydrogen-bonding network of water. This creates "pockets" that are less polar, reducing the energy penalty required to accommodate the hydrophobic parts of the drug molecule, thereby increasing its solubility.[16]

Co-SolventTypical Starting Concentration (in final media)Notes on Toxicity
DMSO 0.1% - 0.5%Most cell lines tolerate up to 0.5% DMSO, but >1% is often cytotoxic. Always run a vehicle control.
Ethanol 0.1% - 1.0%Can be toxic to cells at higher concentrations. Prone to evaporation.
PEG 400 1% - 10%Generally low toxicity but increases the viscosity of the solution.
Protocol 2: Solubilization Using a Co-Solvent (DMSO)
  • Prepare a High-Concentration Stock in 100% DMSO:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 20-50 mM). The compound should be readily soluble in pure DMSO.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Perform Serial Dilutions:

    • First, perform an intermediate dilution of the DMSO stock into your cell culture media or assay buffer. For example, dilute the 20 mM stock 1:100 into the buffer to get a 200 µM solution with 1% DMSO. Vortex immediately and vigorously after adding the stock to prevent precipitation.

    • Perform final dilutions from this intermediate stock. This "pre-dilution" step helps prevent the compound from crashing out of solution, which can happen if a highly concentrated DMSO stock is added directly to a large volume of aqueous buffer.[17]

  • Control for Vehicle Effects: Always include a vehicle control in your experiments that contains the same final concentration of the co-solvent (e.g., 0.5% DMSO) but no compound.

Tier 3 Strategy: Cyclodextrins

Q5: My experiment is highly sensitive to organic co-solvents, and pH adjustment is not an option. What is the best alternative?

A: For sensitive applications, particularly in vivo studies, complexation with cyclodextrins is an excellent strategy. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate the hydrophobic part of a drug molecule, forming an inclusion complex that is water-soluble.[20][21][22]

Causality: The hydrophobic trifluoromethyl-phenoxy portion of your compound fits snugly into the nonpolar cavity of the cyclodextrin, while the cyclodextrin's polar outer surface interacts favorably with water, effectively "hiding" the insoluble part of the drug from the aqueous solvent.[18][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with enhanced solubility and low toxicity.[23]

G cluster_1 Cyclodextrin Inclusion Complex Formation Compound Hydrophobic Drug (Insoluble) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Drug-Cyclodextrin Complex (Water Soluble) CD->Complex Encapsulation

Figure 2. Mechanism of solubility enhancement by cyclodextrin.
Protocol 3: Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare the Cyclodextrin Solution:

    • Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or saline). This may require stirring and gentle warming to fully dissolve the cyclodextrin.

  • Form the Inclusion Complex:

    • Add the powdered this compound directly to the HP-β-CD solution.

    • Mix the solution vigorously. This can be done by sonicating in a bath sonicator for 15-30 minutes and/or rotating overnight at room temperature. The goal is to provide enough energy and time for the compound to partition into the cyclodextrin cavities.

  • Sterilization and Clarification:

    • After the complexation period, there may be a small amount of undissolved material. Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates and sterilize the solution. This ensures you have a true solution, not a micro-suspension.

  • Determine Final Concentration: The concentration of the solubilized compound should be analytically determined using a method like HPLC-UV, as you cannot assume 100% of the added compound has dissolved.

Frequently Asked Questions (FAQs)

Q6: How do I prepare a high-concentration stock solution for my experiments? A: For most applications, preparing a 10-50 mM stock solution in 100% DMSO is the most reliable method (see Protocol 2). This provides a concentrated, stable starting point that can be diluted into your final assay media. For in vivo work where DMSO is not ideal, the cyclodextrin method is preferred (Protocol 3).

Q7: My compound is the hydrochloride (HCl) salt form. Do I still need to worry about solubility? A: The HCl salt form will have significantly better aqueous solubility than the free base because the piperidine nitrogen is already protonated.[24] However, if you are dissolving it in a high pH buffer (e.g., >8), the proton can be removed, converting it back to the less soluble free base and causing precipitation. You also may still face solubility limits at high concentrations even in neutral or acidic buffers. It is always best to perform a visual solubility test at your desired final concentration.

Q8: Can I combine these methods, for example, use a co-solvent and pH adjustment? A: Yes, absolutely. Combining methods can be very effective. For instance, you could prepare a stock solution in DMSO and dilute it into a buffer with a slightly acidic pH (e.g., pH 6.5). This dual approach can maintain solubility at higher concentrations than either method alone.

Q9: How can I confirm my compound is fully dissolved and not a fine suspension? A: Visual inspection is the first step; the solution should be perfectly clear with no Tyndall effect (light scattering when a laser pointer is shone through it). For a definitive answer, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes. Then, carefully take a sample from the supernatant and measure the concentration via HPLC-UV or LC-MS. If the concentration is as expected, your compound is fully dissolved.

Q10: What is the maximum concentration of DMSO my cell culture can tolerate? A: This is cell-line dependent. As a general rule, most robust cell lines can tolerate up to 0.5% DMSO with minimal effects on viability or function. Sensitive cell types, such as primary neurons or stem cells, may require a final DMSO concentration of ≤0.1%. It is imperative to run a vehicle control (media + same final % of DMSO) to ensure that any observed effects are due to your compound and not the solvent.

References

  • Vertex AI Search. (2026). Solubility of Piperidine.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine Intermediates.
  • Zah, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
  • Jicsinszky, L., et al. (2017). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?
  • Gali, A.D., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Smolecule. (2023). Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride.
  • A2B Chem. (2024). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis.
  • PubChem. (2026). This compound.
  • Sigma-Aldrich. (2026). 4-[3-(Trifluoromethyl)phenoxy]piperidine.
  • ChemicalBook. (2025). 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE.
  • Sai Life Sciences. (2023). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Pop, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • Li, H., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications.
  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
  • Maestrelli, F., & Cirri, M. (Eds.). (2020). Special Issue : Cyclodextrins in Drug Formulation and Delivery. MDPI.
  • Sikarra, D., et al. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.
  • Royal Society of Chemistry. (2025). Solubility and pH of amines.
  • BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
  • Lee, Y-C., et al. (2022). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data.
  • ACD/Labs. (2022). LogP—Making Sense of the Value.
  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.
  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Dollo, G. (2017). Answer to "Hi, can anyone tell me how to dissolve a hydrophobic compound..?". ResearchGate.
  • Quora. (2016). What is the relationship between solubility and pH?
  • ChemicalBook. (2026). 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS 287952-67-4.
  • ChemicalBook. (2026). 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS#: 28033-37-6.

Sources

Technical Support Center: Troubleshooting In Vivo Dosing of 3-[4-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: 3-[4-(Trifluoromethyl)phenoxy]piperidine (3-TFMPP) Chemical Profile: Lipophilic Basic Amine (pKa ~9.7, LogP ~2.[1][2]9) Audience: Formulation Scientists, PK/PD Researchers[2]

Introduction: Understanding the Molecule

Before troubleshooting, you must understand the "personality" of 3-TFMPP.[2] It is a secondary amine attached to a lipophilic fluorinated phenyl ring.[1]

  • The Challenge: As a base with a pKa of ~9.7, it is highly soluble in acidic environments (pH < 6) where it is ionized (cationic), but it rapidly precipitates as a free base in neutral or basic environments (pH > 7), such as blood or PBS.[2]

  • The Goal: Maintain the compound in its ionized state or encapsulate the lipophilic tail to prevent precipitation during the transition from syringe to bloodstream.

Part 1: Formulation Selection & Strategy

Q: Which vehicle should I use for Intravenous (IV) administration?

Recommendation: Do not use straight saline or PBS.[1] The pH (7.[1]4) will cause immediate precipitation of the free base.[1]

  • Option A (Gold Standard): Cyclodextrins [1][2]

    • Vehicle: 10-20% Hydroxypropyl-β-cyclodextrin (HPβCD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD / Captisol®) in 10 mM Citrate Buffer (pH 4.5).[1][2]

    • Why: The cyclodextrin encapsulates the lipophilic trifluoromethyl-phenoxy tail, while the acidic buffer keeps the piperidine nitrogen protonated. This prevents precipitation upon dilution in the blood.

  • Option B (Cosolvents - High Risk/High Reward):

    • Vehicle: 5% DMSO / 40% PEG 400 / 55% Water (acidified).[1]

    • Why: Solubilizes the free base via cosolvency.

    • Risk: High viscosity and potential for "crash out" (precipitation) immediately upon injection, leading to embolism.[2]

Q: What is the best approach for Oral (PO) dosing?

Recommendation: Since the stomach is acidic, dissolution is usually good, but precipitation in the small intestine (pH 6-7) can limit absorption.[2]

  • Solution: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1]

  • Why: This creates a stable suspension.[1] If the compound precipitates in the intestine, the surfactant (Tween) and polymer (MC) inhibit crystal growth, maintaining a high surface area for re-dissolution.

Part 2: Troubleshooting Specific Issues

Category 1: Solubility & Precipitation

Q: My compound dissolves in the vehicle but precipitates when I add saline/buffer. Why? Diagnosis: You likely experienced a "pH Shift Crash." [1]

  • Mechanism: 3-TFMPP is a base.[1][2] If you dissolve it in an acidic vehicle (or DMSO) and then dilute with PBS (pH 7.4), the local pH rises above the compound's pKa. The molecule de-protonates, becomes neutral (lipophilic), and crashes out.[2]

  • Fix: Do not use PBS as a diluent for this compound. Use Saline (0.9% NaCl) or 5% Dextrose (D5W) , which are slightly acidic (pH 4.5–6.[1][2]0) and have no buffering capacity, allowing the formulation pH to dominate.

Q: The solution is clear in the vial but cloudy in the syringe. Diagnosis: Leaching or Temperature Shock.

  • Mechanism: If stored in the fridge, the solubility decreases. Alternatively, interaction with rubber plungers in syringes can induce nucleation.

  • Fix: Sonicate the formulation at 37°C for 10 minutes prior to dosing. Ensure the solution is at body temperature before drawing into the syringe.

Category 2: Animal Welfare & Toxicity[2]

Q: The mice exhibited immediate gasping and convulsions after IV injection. Diagnosis: This is likely Pulmonary Embolism , not chemical toxicity.

  • Mechanism: The compound precipitated upon contact with the blood (pH 7.4), forming micro-crystals that blocked the lung capillaries.

  • Fix:

    • Reduce the dose concentration.[1][3]

    • Switch to the Cyclodextrin (Option A) formulation to shield the lipophilic group.[1]

    • Slow the injection rate (inject over 30-60 seconds).

Q: Animals show signs of pain (writhing) after IP injection. Diagnosis: Peritoneal Irritation. [1][2]

  • Mechanism: Extreme pH (< 3 or > 9) or high cosolvent concentration (DMSO > 10%, PEG > 40%).[1][2]

  • Fix: Adjust formulation pH to 4.5–5.5. If using DMSO, reduce to < 5%.[1][4] Ensure the solution is isotonic (290 mOsm/kg) by adjusting with Dextrose or NaCl.[1]

Part 3: Visualization & Logic Flows

Figure 1: Vehicle Selection Decision Tree

Caption: Logical flow for selecting the optimal vehicle based on administration route and compound form.

VehicleSelection Start Start: 3-TFMPP Formulation Route Select Route Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IV_Check Check Solubility Limit IV->IV_Check Suspension Rec: 0.5% Methylcellulose + 0.1% Tween 80 PO->Suspension Cyclodextrin Rec: 20% HP-beta-CD in 10mM Citrate pH 4.5 IV_Check->Cyclodextrin High Dose (>5mg/kg) Cosolvent Rec: 5% DMSO + 40% PEG400 + 55% Water IV_Check->Cosolvent Low Dose (<5mg/kg)

Figure 2: Troubleshooting Precipitation Logic

Caption: Step-by-step diagnosis for precipitation issues during formulation or dosing.

Troubleshooting Problem Precipitation Observed CheckPH Check pH of Diluent Problem->CheckPH IsPBS Is it PBS (pH 7.4)? CheckPH->IsPBS FixBuffer Switch to Saline or D5W IsPBS->FixBuffer Yes CheckConc Check Concentration IsPBS->CheckConc No AddAcid Add 1 eq. HCl or Tartaric Acid CheckConc->AddAcid If Free Base AddCD Add Cyclodextrin (Complexation) CheckConc->AddCD If Salt Form

[1][2]

Part 4: Validated Experimental Protocols

Protocol A: Preparation of IV Solution (Cyclodextrin Method)

Use this for PK studies to minimize vehicle effects.[1][2]

  • Weighing: Weigh the required amount of 3-TFMPP (calculate based on free base weight).

  • Solubilization (The "Wetting" Step): Add 1 molar equivalent of 1N HCl to the powder. Vortex until a clear film forms (converting base to salt).[1]

  • Vehicle Addition: Add 20% w/v HP-β-CD (dissolved in 10 mM Citrate Buffer, pH 4.0) to the vessel.

  • Processing: Sonicate for 20 minutes at room temperature.

  • Adjustment: Check pH. Adjust to pH 4.5–5.0 using 1N NaOH if too acidic.[1]

  • Filtration: Pass through a 0.22 µm PVDF filter to ensure sterility and remove micro-particulates.[1]

Protocol B: Preparation of Oral Suspension

Use this for efficacy/toxicology studies.

  • Vehicle Prep: Prepare a solution of 0.5% Methylcellulose (400 cP) and 0.1% Tween 80 in distilled water.[1] Allow to hydrate overnight.

  • Grinding: Place 3-TFMPP solid in a mortar. Add a small volume of the vehicle (wetting).[1]

  • Trituration: Grind vigorously to break up aggregates and form a smooth paste.[1]

  • Dilution: Gradually add the remaining vehicle while stirring to reach the final volume.

  • Homogenization: Vortex or use a magnetic stirrer for 30 minutes before dosing.

References

  • PubChem. (2021).[1] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • Gad, S. C., et al. (2006).[1][2][5] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Available at: [Link][1][2]

  • Strickley, R. G. (2004).[1][2] Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]

  • Neervannan, S. (2006).[1][2][6] Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link][1][2]

Sources

Technical Support Center: Enhancing Oral Bioavailability of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PIP-BIOAV-OPTIMIZATION Subject: Troubleshooting Low Oral Bioavailability in Piperidine-Based Lead Compounds

Introduction: The Piperidine Paradox

You are likely here because your piperidine-containing lead compound exhibits excellent potency in vitro but fails to achieve adequate plasma exposure in vivo. This is a classic medicinal chemistry bottleneck. Piperidine rings are ubiquitous (found in ~76 FDA-approved drugs) because they provide a versatile vector for substituent display and favorable receptor interactions. However, they carry an inherent "Bioavailability Triad" of liabilities:

  • Metabolic Instability: The ring is an electron-rich feast for CYP450 enzymes.

  • Permeability Limits: High basicity (pKa ~10-11) leads to >99% ionization at intestinal pH.

  • P-gp Efflux: Secondary amines are frequent substrates for efflux transporters.

This guide provides actionable troubleshooting steps, validated protocols, and structural modification strategies to rescue your series.

Module 1: Metabolic Instability (The "Clearance" Problem)

User Query: "My compound has a short half-life (


) in liver microsomes. Mass spec shows +16 and -14 mass shifts. What is happening?"

Diagnosis: You are observing the two primary metabolic pathways for piperidines:

  • 
    -Carbon Oxidation (N-Dealkylation):  CYP450 abstracts a hydrogen from the carbon adjacent to the nitrogen (
    
    
    
    -carbon), forming an unstable carbinolamine intermediate that collapses into an aldehyde and a primary amine (mass loss).
  • N-Oxidation: Direct oxidation of the nitrogen lone pair (mass gain +16).

Troubleshooting & Structural Solutions:

StrategyMechanismImplementation Note
ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-Methylation
Steric HindranceIntroduce a methyl group at the C2 or C6 position. This sterically blocks CYP approach and removes an abstractable proton. Caution: Can increase lipophilicity.[1]
Fluorination Electronic DeactivationReplace

-hydrogens with Fluorine. The C-F bond is metabolically inert, and the electronegativity pulls electron density from the C-H bonds, making H-abstraction harder.
Ring Contraction Geometric AlterationSwitch to a pyrrolidine or azetidine. Changes the ring pucker and exit vectors, often disrupting the CYP binding pose.
Bioisosterism Scaffold HoppingReplace the piperidine with 2-azaspiro[3.3]heptane or 2-azabicyclo[2.2.2]octane . These rigid bicyclic systems lack the labile conformation required for rapid oxidation.

Visualizing the Metabolic Blockade:

PiperidineMetabolism Substrate Piperidine Substrate CYP CYP450 Enzyme Substrate->CYP Binding Radical C-Centered Radical CYP->Radical H-Abstraction Iminium Iminium Ion Radical->Iminium e- Transfer Metabolite Ring Open / N-Dealkylated Iminium->Metabolite Hydrolysis Block STRATEGY: Alpha-Methylation / Fluorination Block->CYP Steric/Electronic Inhibition

Figure 1: Mechanism of CYP450-mediated oxidative clearance and interception strategies.

Protocol 1: Diagnostic Microsomal Stability Assay Use this to confirm if metabolism is the root cause.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).[2]

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
    • Success Criteria:

      
       (Low clearance).
      
Module 2: Permeability & pKa Modulation (The "Absorption" Problem)

User Query: "My compound is stable (


 is low) and soluble, but oral bioavailability (

) is < 5%. Caco-2 recovery is high, but

is low."

Diagnosis: Your compound is likely too basic. The pKa of an unsubstituted piperidine is ~11.0. At intestinal pH (6.5–7.4), >99.9% of the molecules are protonated (cationic). Only the neutral species permeates passively.

Troubleshooting & Structural Solutions:

StrategyTarget pKaMechanism
EWG Introduction 8.0 – 9.0Add electron-withdrawing groups (F, CF3, CN) to the ring or nearby side chains. Inductive effects lower the N-lone pair availability.
Beta-Carbonyls 7.5 – 8.5Introduce an ester or amide at the

-position (C3). This can lower pKa by 2-3 units via inductive effects.
Intramolecular H-Bond N/ADesign a side chain with a H-bond acceptor (e.g., ether oxygen, fluorine) 2-3 bonds away. This "masks" the NH proton, creating a "pseudo-neutral" species that permeates lipids.

Visualizing pKa Modulation:

PermeabilityLogic HighBasicity High Basicity (pKa > 10) Ionization >99% Ionized (Cationic) at pH 7.4 HighBasicity->Ionization Membrane Lipid Bilayer Barrier Ionization->Membrane Repelled LowAbs Low Absorption Membrane->LowAbs HighAbs High Absorption Membrane->HighAbs Strategy STRATEGY: Add EWG (F, CF3) or Intramolecular H-Bond LowerpKa Lower pKa (7.5 - 9.0) Strategy->LowerpKa Neutral Increased Neutral Fraction LowerpKa->Neutral Neutral->Membrane Permeates

Figure 2: Impact of basicity modulation on membrane permeability.

Protocol 2: PAMPA-GIT Assay (Parallel Artificial Membrane Permeability) Use this high-throughput screen to optimize pKa modifications.

  • Donor Plate: Prepare 10 mM compound stock in DMSO. Dilute to 50 µM in pH 6.5 buffer (mimicking jejunum).

  • Membrane: Coat the PVDF filter of the donor plate with 5 µL of GIT-0 lipid solution (dodecane/lecithin mix).

  • Acceptor Plate: Fill with pH 7.4 buffer (mimicking plasma).

  • Incubation: Sandwich plates and incubate at 25°C for 4 hours in a humidity chamber.

  • Analysis: Measure UV absorbance or LC-MS of both donor and acceptor wells.

  • Calculation:

    • Success Criteria:

      
       indicates good permeability.
      
Module 3: Advanced Formulation (The "Solubility" Problem)

User Query: "I fixed metabolism and permeability, but now the compound won't dissolve. It's a brick dust solid."

Diagnosis: Modifications to lower pKa (like adding aromatic rings or halogens) often increase lipophilicity (LogP) and crystal lattice energy, killing solubility.

Troubleshooting:

  • Salt Selection: Since piperidines are basic, screen counter-ions.

    • First Line: Hydrochloride, Methanesulfonate (Mesylate).

    • Second Line: Tartrate, Succinate (for slower dissolution/extended release).

  • Amorphous Solid Dispersion (ASD): If salts fail, spray dry the compound with polymers like HPMC-AS or PVP-VA to prevent crystallization and maintain a supersaturated state in the gut.

References
  • Metabolic Mechanisms: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011).[3] NIH.

  • Permeability Strategies: Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2025).[4][5][6] NIH.

  • Bioisosteres: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. (2022).[7][8][9] NIH.

  • Synthesis & Functionalization: Recent Advances in the Synthesis of Piperidines. (2025).[4][5][6] ResearchGate.

  • General Bioavailability: Prioritizing oral bioavailability in drug development strategies. (2023).[6][10][11][12] NIH.

Sources

Technical Support Center: Strategies to Improve the Brain-to-Plasma Ratio of 3-[4-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for diagnosing and addressing the challenges associated with the brain penetration of 3-[4-(Trifluoromethyl)phenoxy]piperidine. We will delve into common experimental hurdles and outline strategic modifications to enhance the brain-to-plasma (B/P) ratio of this and analogous chemical scaffolds.

Frequently Asked Questions (FAQs)

Q1: My lead compound, this compound, exhibits a low brain-to-plasma ratio (B/P < 0.1). What are the primary factors to investigate?

A1: A suboptimal B/P ratio for this class of compounds typically stems from one or more of the following factors:

  • P-glycoprotein (P-gp) Efflux: The piperidine moiety, being basic, is likely protonated at physiological pH. This characteristic makes it a potential substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed at the blood-brain barrier (BBB) and actively pump compounds out of the brain.[1][2][3]

  • Inadequate Passive Permeability: While the trifluoromethylphenoxy group imparts lipophilicity, the overall physicochemical profile may not be conducive to passive diffusion across the BBB. Critical parameters to evaluate include lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors.

  • High Plasma Protein Binding (PPB): It is the unbound fraction of a drug that is available to cross the BBB.[4] High binding to plasma proteins such as albumin restricts the concentration of the free drug in circulation.

  • Rapid Metabolism: Significant metabolism in the periphery can reduce the concentration of the parent compound available for brain penetration.

Q2: How do I interpret the unbound brain-to-plasma ratio (Kp,uu) and why is it important?

A2: The Kp,uu is a critical parameter that reflects the distribution equilibrium of a compound between the blood and the brain.[5] It is calculated by correcting the total brain-to-plasma ratio (B/P or Kp) for the unbound fractions in both plasma (fu,plasma) and brain (fu,brain). A Kp,uu value approaching 1 suggests that the compound's distribution is primarily governed by passive diffusion and that it is not a significant substrate for efflux transporters.[5] A Kp,uu significantly less than 1 is indicative of active efflux, while a value greater than 1 may suggest active uptake into the brain.[5]

Troubleshooting Guide: A Stepwise Experimental Approach

This section outlines a logical progression of experiments to identify and overcome the barriers to brain penetration.

Step 1: Foundational In Vitro Profiling

Initial in vitro assays are essential for characterizing the compound's fundamental properties.[6][7]

Protocol 1: P-glycoprotein Efflux Assessment using MDCK-MDR1 Cells

This assay is the industry standard for determining if a compound is a P-gp substrate.[8][9][10]

  • Objective: To determine the efflux ratio (ER) of this compound.

  • Methodology:

    • Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) are seeded on a transwell insert and cultured to form a confluent monolayer.[9][11]

    • The test compound is added to either the apical (A) or basolateral (B) chamber.

    • Following an incubation period, the concentration of the compound in the opposite chamber is quantified by LC-MS/MS.

    • The apparent permeability (Papp) is calculated for both the A-to-B and B-to-A directions.

    • The Efflux Ratio is determined by the formula: ER = Papp (B-to-A) / Papp (A-to-B) .

  • Interpretation: An ER greater than 2 is a strong indication of active efflux.[8] The experiment should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm the transporter's involvement.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay offers a rapid assessment of a compound's passive permeability.[12][13][14]

  • Objective: To evaluate the passive diffusion characteristics of the compound across a lipid membrane, simulating the BBB.[15][16]

  • Methodology:

    • A filter plate is coated with a lipid mixture (e.g., porcine brain lipids in dodecane) to create an artificial membrane.[15][16]

    • The test compound is added to the donor wells.

    • After an incubation period, the compound concentration in the acceptor wells is measured.

  • Interpretation: The permeability rate is compared to that of known high and low permeability compounds to classify the test compound's passive diffusion potential.

Data Summary Table 1: Initial Physicochemical & In Vitro Profile

ParameterExperimental ValueIdeal Range for CNS PenetrationImplication for B/P Ratio
Molecular Weight (MW)Enter Value< 450 DaLarger molecules may have reduced permeability.
cLogPEnter Value1.5 - 3.5A measure of lipophilicity; needs to be optimized.
TPSAEnter Value< 90 ŲHigh TPSA can hinder BBB penetration.
pKa (basic)Enter Value7.5 - 10.5High basicity is often linked to P-gp efflux.
HBD CountEnter Value0 - 1Hydrogen bond donors can impede permeability.
Efflux Ratio (MDCK-MDR1)Enter Value< 2.0A high value indicates P-gp substrate liability.[8]
PAMPA PermeabilityEnter ValueHighLow permeability suggests poor passive diffusion.[12]
Plasma Protein Binding (%)Enter Value< 90%High binding reduces the free fraction available for brain entry.[4]

Strategic Medicinal Chemistry Interventions

The data from the initial in vitro profiling will guide the structural modifications necessary to improve the B/P ratio.[17][18][19]

Diagram 1: Strategies for Enhancing Brain Penetration

G cluster_0 Initial Problem cluster_1 Potential Causes cluster_2 Medicinal Chemistry Solutions cluster_3 Desired Outcome Low_BP Low B/P Ratio Efflux High P-gp Efflux Low_BP->Efflux Permeability Low Permeability Low_BP->Permeability Reduce_pKa Reduce Basicity (pKa) Efflux->Reduce_pKa Mask_HBD Mask H-Bond Donor Efflux->Mask_HBD Optimize_LogP Optimize Lipophilicity Permeability->Optimize_LogP Improved_BP Improved B/P Ratio Reduce_pKa->Improved_BP Mask_HBD->Improved_BP Optimize_LogP->Improved_BP G A Compound Administration (IV or PO) B Serial Plasma Sampling A->B C Terminal Brain Collection A->C D LC-MS/MS Analysis of Plasma B->D E LC-MS/MS Analysis of Brain Homogenate C->E G Brain Homogenate Binding Assay C->G F Calculate B/P Ratio (Kp) D->F E->F I Calculate Kp,uu F->I H Determine fu,brain G->H H->I

Caption: A schematic of the experimental workflow for determining the in vivo brain-to-plasma ratio.

References

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Retrieved from [Link]

  • dos Santos, L. G., et al. (2025). 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). MDPI. Retrieved from [Link]

  • Pai, M. P. (2012). Importance of Relating Efficacy Measures to Unbound Drug Concentrations for Anti-Infective Agents. Antimicrobial Agents and Chemotherapy, 56(11), 5495–5501. [Link]

  • Evotec. Cyprotex Brain Tissue Binding Fact Sheet. Evotec. Retrieved from [Link]

  • Li, D., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(19), 14197–14220. [Link]

  • Sivandzade, F., & Cucullo, L. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Sciences, 110(3), 935–955. [Link]

  • Schinkel, A. H. (1999). P-Glycoprotein, a gatekeeper in the blood-brain barrier. Advanced Drug Delivery Reviews, 36(2-3), 179–194. [Link]

  • Loryan, I., & Hammarlund-Udenaes, M. (2015). Assessing central nervous system drug delivery. Expert Opinion on Drug Delivery, 12(10), 1607–1620. [Link]

  • Veszelka, S., et al. (2018). In Vitro Models of the Blood–Brain Barrier for the Study of Drug Delivery to the Brain. Molecular Pharmaceutics, 15(1), 1–17. [Link]

  • Technology Networks. PAMPA Permeability Assay. Technology Networks. Retrieved from [Link]

  • Creative Bioarray. Brain Tissue Binding Assay. Creative Bioarray. Retrieved from [Link]

  • Feng, B., et al. (2022). Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Journal of Pharmaceutical Sciences, 111(2), 435–443. [Link]

  • Miller, D. S. (2010). Regulation of P-Glycoprotein in the Brain. Clinical Pharmacology & Therapeutics, 87(6), 705–708. [Link]

  • Al-Hilal, T. A., & Alam, F. (2021). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics, 13(9), 1359. [Link]

  • BioDuro. ADME MDR1-MDCK Permeability Assay. BioDuro. Retrieved from [Link]

  • de Lange, E. C. (2013). The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. The University of Groningen research portal. Retrieved from [Link]

  • Neves, A. R., et al. (2023). Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation. Pharmaceutics, 15(5), 1443. [Link]

  • PRISYS Biotech. (2024). Pharmacokinetic (PK) Considerations For Central Nervous System (CNS) Drugs. PRISYS Biotech. Retrieved from [Link]

  • Li, D., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. Retrieved from [Link]

  • Mittapalli, R. K., & Elmquist, W. F. (2013). Differences in the expression of endogenous efflux transporters in MDR1-transfected versus wildtype cell lines affect P-glycoprotein mediated drug transport. Journal of Pharmaceutical Sciences, 102(9), 3329–3341. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). BioAssay Systems. Retrieved from [Link]

  • Bio Help Learning. (2024). What is the impact of P-glycoprotein at the blood-brain barrier?. Bio Help Learning. Retrieved from [Link]

  • Loryan, I., & Hammarlund-Udenaes, M. (2014). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Current Pharmaceutical Design, 20(10), 1461–1470. [Link]

  • Creative Biolabs. Brain Tissue Binding. Creative Biolabs. Retrieved from [Link]

  • Brown, R. C., et al. (2016). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Neuroanatomy, 10, 68. [Link]

  • Pardridge, W. M. (2012). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. Current Medicinal Chemistry, 19(9), 1289–1300. [Link]

  • Loryan, I., et al. (2020). Target-Mediated Brain Tissue Binding for Small Molecule Inhibitors of Heat Shock Protein 90. Pharmaceutics, 12(10), 999. [Link]

  • Transpharmation. (2023). CNS Drug Discovery: The Role of Cerebrospinal Fluid (CSF) in the In Vivo Assessment of Drug and Biomarker Brain Exposure. Scientist.com. Retrieved from [Link]

  • Oreate AI Blog. (2026). Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms. Oreate AI Blog. Retrieved from [Link]

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Retrieved from [Link]

  • Elsinga, P. H., et al. (2015). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology, 17(6), 795–803. [Link]

  • The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. Retrieved from [Link]

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • Current Protocols. (2012). Assessment of P‐Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1‐Transfected MDCK Cells. Current Protocols. [Link]

  • BioIVT. P-gp (MDR1) Transporter Assay (ABCB1). BioIVT. Retrieved from [Link]

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Validation & Comparative

Comparative Efficacy Guide: 3-[4-(Trifluoromethyl)phenoxy]piperidine vs. Standard CNS Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidified Pharmacophore

3-[4-(Trifluoromethyl)phenoxy]piperidine (CAS: 902836-91-3) represents a critical structural probe in the optimization of Selective Serotonin Reuptake Inhibitors (SSRIs). Chemically, it serves as a rigidified analog of Fluoxetine and a simplified scaffold of Paroxetine .

While not a marketed therapeutic itself, this compound is essential for Structure-Activity Relationship (SAR) studies. It isolates the contribution of the piperidine ring constraint on the pharmacophore without the confounding steric bulk of the secondary phenyl ring found in Paroxetine.

This guide objectively compares its pharmacological profile against three industry standards:

  • Fluoxetine (Prozac): The flexible, linear parent pharmacophore.

  • Paroxetine (Paxil): The optimized, 3,4-disubstituted piperidine.

  • Femoxetine: A structurally related 3-substituted piperidine.

Structural Analysis & Pharmacophore Mapping

To understand the efficacy differences, we must visualize the structural evolution. The core hypothesis is that constraining the flexible alkyl chain of Fluoxetine into a piperidine ring (as seen in the Topic Compound) reduces the entropic cost of binding to the Serotonin Transporter (SERT).

Figure 1: Pharmacophore Evolution (DOT Visualization)

Pharmacophore cluster_features Key Pharmacophore Elements Fluoxetine Fluoxetine (Linear Chain) Flexible conformation Topic This compound (Topic Compound) Rigidified, Monosubstituted Fluoxetine->Topic Cyclization (Entropic Optimization) Paroxetine Paroxetine (Disubstituted Piperidine) Rigid + Steric Anchor Topic->Paroxetine Addition of Phenyl Ring (Hydrophobic Pocket Filling) P1 Basic Amine (N) P2 Aromatic Ring (Ar) P3 CF3 Group (EWG)

Caption: Structural evolution from the flexible linear chain of Fluoxetine to the rigidified piperidine scaffolds. The Topic Compound represents the "minimal rigid" pharmacophore.

Comparative Efficacy & Pharmacological Profile[1][2]

Mechanism of Action

All compounds in this series act primarily as allosteric modulators or competitive inhibitors of the Serotonin Transporter (SERT) . The trifluoromethyl group at the para position enhances metabolic stability and lipophilicity, improving blood-brain barrier (BBB) penetration.

Comparative Data Table

The following data synthesizes established SAR trends for aryloxypiperidines. Note that while Paroxetine exhibits sub-nanomolar affinity, the removal of the secondary phenyl group (yielding the Topic Compound) typically results in a 10-100 fold reduction in affinity due to the loss of interaction with the SERT allosteric site.

Feature3-[4-(CF3)phenoxy]piperidine Fluoxetine Paroxetine Femoxetine
Structure Class Monosubstituted PiperidineLinear PhenylpropylamineDisubstituted PiperidineMonosubstituted Piperidine
SERT Ki (nM) 15 - 60 (Predicted range*)12 - 250.05 - 0.30~10 - 20
NET Ki (nM) > 5,000200 - 50040 - 85> 1,000
Selectivity (SERT/NET) High (>100x)Moderate (20x)High (300x)High
Metabolic Stability High (CF3 blocks oxidation)Moderate (N-demethylation)Low (CYP2D6 inhibitor)Moderate
Key Limitation Lower affinity than ParoxetineSlow onset of actionWithdrawal syndromeLower efficacy

*Note: Values for the Topic Compound are derived from SAR trends for 3-aryloxypiperidines lacking the 4-phenyl substituent (See References 1, 3).

Critical Insight: The "Distal Nitrogen" Effect

The efficacy of This compound is limited by the distance between the basic nitrogen and the aromatic centroid.

  • Paroxetine: The 3,4-substitution pattern locks the nitrogen in an optimal position relative to two aromatic rings.

  • Topic Compound: Lacks the second aromatic ring (the "anchor"), allowing the piperidine ring more rotational freedom relative to the ether linkage, slightly reducing the binding energy (

    
    ).
    

Experimental Protocols: Validating Efficacy

To replicate these findings or benchmark new derivatives, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (SERT)

Objective: Determine the inhibition constant (


) of the compound displacing 

-Paroxetine.[1]

Workflow Visualization:

AssayWorkflow Step1 Membrane Preparation (Rat Cortical Tissue) Step3 Ligand Addition [3H]-Paroxetine (0.5 nM) + Test Compound (10^-10 to 10^-5 M) Step1->Step3 Step2 Incubation (25°C, 60 min) Step4 Termination Rapid Filtration (Whatman GF/B) Step2->Step4 Step3->Step2 Step5 Quantification Liquid Scintillation Counting Step4->Step5

Caption: Standardized workflow for SERT competitive binding assay.

Detailed Methodology:

  • Tissue Prep: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Incubation: Aliquot 200 µL of membrane suspension. Add 50 µL of

    
    -Paroxetine (final conc. 0.5 nM). Add 50 µL of This compound  at varying concentrations (0.1 nM – 10 µM).
    
  • Equilibrium: Incubate for 60 minutes at 25°C to reach equilibrium.

  • Separation: Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Protocol B: Functional Uptake Inhibition

Objective: Confirm that binding translates to functional inhibition of serotonin reuptake.

  • System: Synaptosomes or HEK-293 cells expressing hSERT.

  • Tracer:

    
    -5-HT (Serotonin).
    
  • Control: Fluoxetine (10 µM) to define non-specific uptake.

  • Validation: The Topic Compound should exhibit an

    
     approximately 2-3x higher than its 
    
    
    
    value.

References

  • PubChem Compound Summary. "this compound (CID 24208831)." National Center for Biotechnology Information. Link

  • BindingDB. "Target: Sodium-dependent serotonin transporter." (Data for Aryloxypiperidine analogs). Link

  • Glennon, R. A., et al. "Binding of substituted 3-phenoxypiperidines to the serotonin transporter." Journal of Medicinal Chemistry. (Contextual SAR for 3-substituted piperidines).
  • Comparison Standard (Fluoxetine): "Fluoxetine Hydrochloride."[2] PubChem CID 62857. Link

  • Comparison Standard (Paroxetine): "Paroxetine."[1][3][4] PubChem CID 4336. Link

Sources

Isomeric Comparison of (R)- and (S)-3-[4-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Researchers CAS Registry Number: 902836-91-3 (Racemate)

Executive Summary: The Stereochemical Imperative

In the development of monoamine reuptake inhibitors, 3-[4-(Trifluoromethyl)phenoxy]piperidine serves as a critical "conformationally restricted" probe. Structurally, it represents a cyclized analog of the widely used antidepressant Fluoxetine . While the open-chain parent (Fluoxetine) possesses a flexible linker allowing some adaptive binding, the piperidine ring of the title compound locks the spatial relationship between the basic amine and the lipophilic 4-trifluoromethylphenoxy moiety.

This guide compares the (R)- and (S)- enantiomers, demonstrating that the choice of isomer is not merely a matter of potency, but a strategic decision dictating selectivity profiles (SERT vs. NET) and metabolic stability .

Key Differentiators at a Glance
Feature(S)-Isomer (R)-Isomer
Predicted Binding Mode Aligns with the "active" conformation of (S)-Fluoxetine in the S1 pocket of SERT.Often exhibits reduced SERT affinity but may show altered selectivity for NET/DAT.
Synthetic Origin Accessible via Mitsunobu inversion of (R)-3-hydroxypiperidine .Accessible via Mitsunobu inversion of (S)-3-hydroxypiperidine .
Primary Utility High-affinity SERT probe; scaffold for SSRI development.Negative control for binding assays; probe for stereoselective metabolism.

Structural Analysis & Pharmacophore Mapping

The biological activity of 3-aryloxypiperidines is governed by the spatial vector of the ether linkage relative to the protonated nitrogen.

The "Restricted Fluoxetine" Hypothesis

In the serotonin transporter (SERT) central binding site:

  • The Cationic Anchor: The piperidine nitrogen binds to Asp98 .

  • The Lipophilic Pharmacophore: The 4-(trifluoromethyl)phenoxy group occupies the hydrophobic S1 sub-pocket (lined by Tyr95, Ile172).

Stereochemical Consequence:

  • The (S)-Enantiomer: Typically projects the phenoxy group into the optimal hydrophobic groove, mimicking the bioactive conformation of (S)-Fluoxetine.

  • The (R)-Enantiomer: Projects the phenoxy group in a vector that often causes steric clash with transmembrane domain residues (TM3/TM8), leading to significantly reduced affinity (often >10-fold loss in

    
    ).
    

Chemical Synthesis & Stereocontrol

To ensure high enantiomeric excess (ee), asymmetric synthesis via the Mitsunobu reaction is superior to chiral resolution of the racemate, which is yield-limited (max 50%).

Pathway: Stereospecific Inversion

The synthesis relies on the


 inversion of the chiral alcohol center.
  • Target: (S)-3-[4-(Trifluoromethyl)phenoxy]piperidine

  • Starting Material: (R)-N-Boc-3-hydroxypiperidine

  • Mechanism: The Mitsunobu reaction inverts the (R)-alcohol to the (S)-ether.

Visualization: Synthetic Workflow

Synthesis SM (R)-N-Boc-3-hydroxypiperidine (Chiral Pool) Intermediate (S)-N-Boc-Ether Intermediate (Inverted Configuration) SM->Intermediate THF, 0°C -> RT Inversion of Stereocenter Reagents 4-CF3-Phenol + PPh3 + DIAD (Mitsunobu Conditions) Reagents->Intermediate Product (S)-3-[4-(Trifluoromethyl)phenoxy]piperidine (Final Product) Intermediate->Product Acid Hydrolysis Deprotection TFA / DCM (Boc Removal)

Caption: Stereospecific synthesis of the (S)-enantiomer via Mitsunobu inversion. Note that to obtain the (S)-product, one must start with the (R)-alcohol.

Experimental Protocols

Protocol A: Stereospecific Synthesis (Mitsunobu)

Use this protocol to generate >98% ee material for biological assays.

Reagents:

  • (R)-N-Boc-3-hydroxypiperidine (1.0 eq)

  • 4-(Trifluoromethyl)phenol (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with (R)-N-Boc-3-hydroxypiperidine, 4-(trifluoromethyl)phenol, and

    
     in anhydrous THF under nitrogen. Cool to 0°C.[1]
    
  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter off the white solid.
    
  • Purification: Purify the filtrate via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the (S)-N-Boc-intermediate .

  • Deprotection: Dissolve the intermediate in DCM (5 mL/g) and add TFA (2 mL/g). Stir for 2 hours.

  • Isolation: Basify with saturated

    
     (pH > 10), extract with DCM, dry over 
    
    
    
    , and concentrate to yield the free base (S)-3-[4-(Trifluoromethyl)phenoxy]piperidine .
Protocol B: Analytical Chiral Separation (HPLC)

Use this protocol to verify optical purity.

ParameterCondition
Column Daicel Chiralpak AD-H or IA (Amylose-based)
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Absorption max of phenoxy group)
Temperature 25°C
Expected Elution The (R)- and (S)-isomers typically show

, allowing baseline separation.

Comparative Data: Biological & Physical Properties[2]

The following table summarizes the expected differences based on the SAR of the 3-aryloxypiperidine scaffold (e.g., comparison to 3-phenylpiperidine SERT ligands).

Property(S)-Enantiomer(R)-EnantiomerRationale
SERT Affinity (

)
High (< 50 nM estimated)Low (> 500 nM estimated)The (S)-configuration aligns the phenoxy group with the hydrophobic S1 pocket.
Selectivity (SERT/NET) High SERT selectivityReduced selectivityLoss of optimal SERT binding often exposes weak affinity for NET (Norepinephrine Transporter).
Solubility (HCl Salt) > 20 mg/mL (Water)> 20 mg/mL (Water)Enantiomers have identical scalar physical properties.
Crystallinity Forms sharp melting tartrate saltsForms sharp melting tartrate saltsDiastereomeric salts (e.g., with L-Tartaric acid) will differ significantly in solubility, aiding resolution.
Pharmacological Pathway Visualization

The diagram below illustrates how the (S)-isomer blocks the reuptake mechanism effectively compared to the (R)-isomer.

Mechanism cluster_isomers Ligand Binding Synapse Synaptic Cleft (High 5-HT Concentration) SERT SERT Transporter (Target) Synapse->SERT 5-HT Reuptake Response Therapeutic Effect (Antidepressant Activity) SERT->Response Blockade leads to... S_Iso (S)-Isomer High Affinity Binding (Locks Transporter) S_Iso->SERT Inhibits (Ki < 50nM) R_Iso (R)-Isomer Steric Clash (Weak/Transient Binding) R_Iso->SERT Ineffective Inhibition

Caption: Differential binding efficacy of enantiomers at the Serotonin Transporter (SERT).

References

  • Synthesis of 3-Aryloxypiperidines: ChemicalBook. (n.d.). 4-[4-(Trifluoromethoxy)phenoxy]piperidine and related structures.[2] Retrieved from Note: Validates the general synthetic feasibility of trifluoromethyl-phenoxy piperidines.

  • Chiral Resolution of Piperidine Derivatives: Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from Note: Authoritative source for the polysaccharide column selection (Amylose/Cellulose) described in Protocol B.

  • SAR of SERT Ligands: National Institutes of Health (NIH). (2025).[3] 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter.[3][4] Retrieved from (General Reference for Scaffold SAR).

  • Mitsunobu Chemistry Standards: Sigma-Aldrich. (n.d.). Mitsunobu Reaction Protocols. Retrieved from

Sources

A Comparative Guide to Validating the Mechanism of Action of 3-[4-(Trifluoromethyl)phenoxy]piperidine Using SERT Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Structural Analogy to Mechanistic Proof

In drug discovery, identifying a compound's precise mechanism of action (MoA) is the cornerstone of its development. The novel molecule, 3-[4-(Trifluoromethyl)phenoxy]piperidine—hereafter referred to as Compound TFP—presents a compelling case. Its chemical architecture, featuring a phenoxy-piperidine scaffold, bears a resemblance to established Selective Serotonin Reuptake Inhibitors (SSRIs) like paroxetine[1]. This structural similarity forms a strong scientific basis for the hypothesis that Compound TFP's primary molecular target is the Serotonin Transporter (SERT) .

However, structural analogy is not proof. Pharmacological validation is paramount. This guide provides an in-depth, comparative framework for definitively testing this hypothesis using the gold-standard of genetic target validation: the SERT knockout (SERT-KO) mouse model. This approach moves beyond simple affinity assays to answer a critical question: are the physiological and behavioral effects of Compound TFP entirely dependent on its interaction with SERT? Knock-out mouse technology offers a powerful tool to dissect drug mechanisms, confirm predicted functions, and reveal unexpected biological roles[2].

The Core Principle: Genetic Validation with Knockout Models

The logic underpinning the use of a knockout model is elegantly simple and decisive. If a drug produces a specific effect by acting on a specific target (e.g., a protein), then in an animal genetically engineered to lack that target, the drug's specific effect should be completely abolished[3][4].

In our case:

  • In Wild-Type (WT) Mice: We hypothesize that Compound TFP will bind to SERT, inhibit serotonin reuptake, increase synaptic serotonin, and produce a measurable antidepressant-like effect.

  • In SERT-KO Mice: These mice completely lack the SERT protein[5]. Therefore, if our hypothesis is correct, Compound TFP will have no target to bind to and will fail to produce its characteristic antidepressant-like effect. This genetic control provides an unambiguous biological null-background to test for on-target activity.

The SERT-KO mouse itself has a well-documented phenotype that includes heightened anxiety and depressive-like behaviors, making it a highly relevant model for this investigation[5][6][7].

cluster_WT Wild-Type (WT) Animal cluster_KO SERT Knockout (KO) Animal TFP_WT Compound TFP SERT_WT SERT Target TFP_WT->SERT_WT Binds & Inhibits Effect_WT Antidepressant-like Effect Observed SERT_WT->Effect_WT Mediates Effect TFP_KO Compound TFP SERT_KO SERT Target (Genetically Absent) TFP_KO->SERT_KO Cannot Bind Effect_KO Antidepressant-like Effect Abolished SERT_KO->Effect_KO Cannot Mediate

Figure 1: The logical framework for using a knockout model to validate a drug's mechanism of action.

Experimental Framework: A Phased, Comparative Approach

This investigation is structured as a head-to-head comparison between WT and SERT-KO littermate mice, ensuring a homogenous genetic background. The workflow is divided into two essential phases.

cluster_workflow Experimental Workflow Start Select WT & SERT-KO Littermates Dosing Administer Vehicle, Compound TFP, or Positive Control Start->Dosing Phase1 Phase 1: PK & Target Engagement Dosing->Phase1 Phase2 Phase 2: Behavioral Validation Dosing->Phase2 PK Brain & Plasma Pharmacokinetics Phase1->PK TE Ex Vivo SERT Occupancy Assay Phase1->TE Analysis Data Analysis & Interpretation PK->Analysis TE->Analysis FST Forced Swim Test (FST) Phase2->FST FST->Analysis

Figure 2: A comprehensive workflow for the validation study.

Phase 1: Confirming Drug Exposure and Target Engagement

Before assessing behavior, we must confirm two things: 1) Compound TFP reaches its intended site of action—the brain—at sufficient concentrations, and 2) it physically engages with the SERT protein in WT animals.

Protocol 1: Brain Pharmacokinetics (PK)

  • Animal Groups: Male C57BL/6J WT mice (n=3 per time point).

  • Dosing: Administer a single dose of Compound TFP (e.g., 10 mg/kg, intraperitoneal).

  • Sample Collection: At various time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood (for plasma) and whole brain tissue.

  • Analysis: Homogenize brain tissue. Analyze both plasma and brain homogenate concentrations of Compound TFP using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Endpoint: Calculate key PK parameters, including the brain-to-plasma ratio, to confirm CNS penetration.

Protocol 2: Ex Vivo SERT Occupancy This protocol measures how much of the SERT protein is "occupied" or bound by Compound TFP at a given dose. High occupancy is required for a therapeutic effect from an SSRI, with studies suggesting ~80% SERT blockade is important for clinical efficacy[8][9].

  • Animal Groups: Male C57BL/6J WT mice (n=4-5 per group).

  • Dosing: Administer vehicle or increasing doses of Compound TFP (e.g., 1, 3, 10, 30 mg/kg, IP). A known SSRI like sertraline can be used as a positive control[10].

  • Tissue Preparation: At the time of peak brain concentration (determined from PK), euthanize mice and rapidly dissect brain regions rich in SERT (e.g., striatum, midbrain).

  • Autoradiography: Incubate brain sections with a radiolabeled ligand that binds specifically to SERT (e.g., [³H]citalopram).

  • Quantification: Measure the amount of radioligand binding using a phosphor imager. The presence of Compound TFP will block the radioligand from binding, reducing the signal.

  • Calculation: SERT Occupancy (%) = [1 - (Signal in Dosed Animal / Signal in Vehicle Animal)] x 100.

Table 1: Hypothetical Phase 1 Data Summary

Parameter Value Interpretation
Pharmacokinetics (10 mg/kg)
Peak Plasma Conc. (Cmax) 850 ng/mL Systemic exposure is achieved.
Peak Brain Conc. (Cmax) 1050 ng/g Compound is CNS penetrant.
Brain/Plasma Ratio at Tmax 1.24 The compound readily enters the brain.
SERT Occupancy
Dose for 50% Occupancy (ED50) 2.5 mg/kg Potent engagement of the SERT target.

| Occupancy at 10 mg/kg | 82% | Dose selected for behavior is sufficient to robustly engage the target. |

Phase 2: Definitive Behavioral Validation

With a brain-penetrant dose that ensures high target occupancy (>80%), we can now confidently assess if this engagement translates into SERT-dependent behavioral effects. The Forced Swim Test (FST) is a standard, validated assay for assessing antidepressant-like activity[11][12]. The core measure is "immobility time," where a reduction in immobility is interpreted as an antidepressant-like effect[13].

Protocol 3: The Forced Swim Test (FST)

  • Animal Groups: Age- and sex-matched adult WT and SERT-KO littermates (n=10-12 per group).

    • Group 1: WT + Vehicle

    • Group 2: WT + Compound TFP (10 mg/kg)

    • Group 3: SERT-KO + Vehicle

    • Group 4: SERT-KO + Compound TFP (10 mg/kg)

  • Apparatus: A transparent cylinder (25 cm height, 15 cm diameter) filled with water (24-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape[14].

  • Acclimation & Dosing: Allow mice to acclimate to the testing room for at least 60 minutes. Administer the assigned treatment 30-60 minutes prior to the test.

  • Test Procedure: Gently place each mouse into the water-filled cylinder for a single 6-minute session[13][15]. The session is video-recorded for later analysis.

  • Behavioral Scoring: A trained observer, blind to the experimental groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

  • Post-Test Care: After the test, remove the mouse, gently dry it with a towel, and place it in a clean, heated cage to prevent hypothermia[14].

Table 2: Expected Outcomes of the Forced Swim Test

Genotype Treatment Expected Mean Immobility (seconds) Interpretation of Result
Wild-Type (WT) Vehicle 150 ± 10 Baseline depressive-like behavior.
Wild-Type (WT) Compound TFP 85 ± 8 Significant antidepressant-like effect in normal animals.
SERT-KO Vehicle 185 ± 12 Confirms the known depressive-like phenotype of SERT-KO mice[6].

| SERT-KO | Compound TFP | 180 ± 11 | Complete lack of effect, validating that the MoA is SERT-dependent. |

Interpreting the Results: Validating the Hypothesis

The power of this comparative design lies in the clarity of its potential outcomes:

  • Hypothesis Confirmed: The data mirrors Table 2. Compound TFP significantly reduces immobility time in WT mice, but has no effect in SERT-KO mice. This is the most definitive evidence that the antidepressant-like properties of Compound TFP are mediated exclusively through the Serotonin Transporter.

  • Hypothesis Refuted (Off-Target Effects): If Compound TFP reduces immobility in both WT and SERT-KO mice, it indicates that while the drug may have an antidepressant-like effect, this action is mediated by a different, "off-target" mechanism that is independent of SERT.

  • Compound Inactivity: If Compound TFP fails to reduce immobility in either genotype, it suggests the compound is not active in this behavioral model at the tested dose, despite showing target engagement.

Conclusion

The path from a promising chemical structure to a validated drug candidate is paved with rigorous, hypothesis-driven experimentation. By combining pharmacokinetic analysis, in vivo target occupancy, and the unambiguous genetic control of a SERT knockout model, this guide provides a comprehensive and scientifically rigorous framework. This approach allows researchers to move beyond correlation to establish causation, providing a definitive answer to whether this compound achieves its effects through the serotonin transporter, thereby building the essential foundation for its future development.

References

  • Smolecule. (2023). Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride.
  • ChemicalBook. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS.
  • Zaware, B. H. et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
  • Wichmann, J. et al. (2009). In vivo imaging of serotonin transporter occupancy by means of SPECT and [123I]ADAM in healthy subjects administered different doses of escitalopram or citalopram. PubMed.
  • Montoliu, L. et al. (2019). Guidelines for optimized gene knockout using CRISPR/Cas9. PubMed.
  • Sigma-Aldrich. 4-[3-(Trifluoromethyl)phenoxy]piperidine.
  • Zhao, S. et al. (2009). Neurochemical, behavioral and physiological effects of pharmacologically enhanced serotonin levels in serotonin transporter (SERT)-deficient mice. PubMed Central.
  • Wichmann, J. et al. (2009). In vivo imaging of serotonin transporter occupancy by means of SPECT and [123I]ADAM in healthy subjects administered different doses of escitalopram or citalopram. ResearchGate.
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Safety Operating Guide

Operational Guide: Disposal & Handling of 3-[4-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Snapshot

Chemical Identity: 3-[4-(Trifluoromethyl)phenoxy]piperidine CAS Number: 902836-91-3 Molecular Formula: C₁₂H₁₄F₃NO[1]

This guide defines the mandatory disposal protocols for this compound. Due to the presence of the trifluoromethyl (-CF₃) group and the basic piperidine moiety, this compound requires strict segregation from non-halogenated solvents and acidic waste streams.

Immediate Disposal Classification:

  • Primary Stream: Halogenated Organic Waste

  • Secondary Hazard: Toxic (Acute Oral), Irritant

  • Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing.

Hazard Profiling & Safety Assessment

Before initiating disposal, operators must understand the specific risks associated with this fluorinated amine.

ParameterSpecificationOperational Implication
GHS Classification Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2ADo not ingest. Double-gloving (Nitrile) is mandatory to prevent transdermal absorption.
Chemical Nature Fluorinated Aromatic Amine (Base)Incompatible with Acids. Direct mixing with strong acids may generate heat or fumes.
Environmental Fluorinated Organic (PFAS-related structure)Zero Discharge. Absolutely no disposal down drains. Persistent in aquatic environments.
Physical State Solid or Viscous Liquid (Low Melting Point)May require dissolution in a carrier solvent for liquid waste streams.
Mechanism of Hazard

The trifluoromethyl group imparts high metabolic stability and lipophilicity, increasing the potential for bioaccumulation if released. Upon thermal decomposition (uncontrolled fire), it releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) , both of which are acutely toxic and corrosive.

Pre-Disposal: Segregation & Packaging

Effective disposal begins at the bench. You must segregate this chemical to prevent downstream accidents and ensure compliance with incineration facility requirements.

A. Waste Stream Segregation
  • CORRECT: Bulking with other Halogenated Solvents (e.g., Dichloromethane, Chloroform).[2]

  • INCORRECT: Bulking with Non-Halogenated Solvents (Acetone, Ethanol) or Aqueous Acidic Waste.

    • Reasoning: Non-halogenated waste is often used as fuel blending. The introduction of fluorine prohibits this, as standard boilers cannot handle the corrosive HF byproducts.

B. Container Compatibility
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Prohibited: Metal containers (unless lined), as amine-fluorine residues can corrode standard steel over time.

Disposal Workflow (Step-by-Step)

This protocol ensures a self-validating chain of custody from the bench to the central waste facility.

Step 1: Phase Assessment

Determine if the waste is Solid (pure substance/precipitate) or Liquid (reaction mixture).

Step 2: Preparation
  • For Solids: Dissolve the solid in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) OR place the solid in a dedicated wide-mouth jar labeled "Solid Halogenated Waste."

  • For Liquids: Verify pH is neutral or basic. If the solution is highly acidic, neutralize slowly with a dilute base (e.g., Sodium Bicarbonate) before bulking to prevent container pressurization.

Step 3: Labeling

Apply a hazardous waste label containing the following specific data:

  • Full Chemical Name: this compound[1][3][4][5]

  • Hazard Checkboxes: Toxic, Irritant, Halogenated.

Step 4: Visual Decision Tree

Follow this logic flow to determine the final container destination.

Disposal_Workflow Start Waste Generation: This compound State_Check Is the waste Solid or Liquid? Start->State_Check Solid Solid Residue State_Check->Solid Liquid Liquid Solution State_Check->Liquid Dissolve Action: Dissolve in Dichloromethane (DCM) Solid->Dissolve Preferred Solid_Bin Action: Place in Wide-Mouth Jar for Solid Hazardous Waste Solid->Solid_Bin Alternative Solvent_Check Is it dissolved in Halogenated Solvent? Liquid->Solvent_Check Halo_Stream Destination: Halogenated Organic Waste Stream Solvent_Check->Halo_Stream Yes (e.g., DCM, Chloroform) NonHalo_Stream STOP: Do Not Mix with Non-Halogenated Solvents Solvent_Check->NonHalo_Stream No (e.g., Acetone) Dissolve->Halo_Stream NonHalo_Stream->Halo_Stream Re-classify as Halogenated

Figure 1: Decision logic for waste stream assignment. Note that mixing halogenated and non-halogenated waste forces the entire volume to be treated as halogenated, increasing disposal costs.

Emergency Spill Procedures

In the event of a spill, immediate containment is necessary to prevent environmental release.[6]

Spill Response Protocol:

  • Evacuate & Ventilate: Clear the immediate area. If the spill is large (>500 mg) or involves volatile solvents, open fume hoods and evacuate the lab.

  • PPE Upgrade: Wear nitrile gloves (double layer), lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if dust or aerosols are present.

  • Containment:

    • Liquids: Surround with absorbent booms or pads. Cover with vermiculite or sand.[6]

    • Solids: Cover with a damp paper towel to prevent dust generation, then carefully scoop up.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe.

  • Disposal of Debris: All contaminated absorbents, gloves, and wipes must be placed in the Solid Halogenated Waste container.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE Contain_Liq Liquid: Absorb with Vermiculite/Sand PPE->Contain_Liq If Liquid Contain_Sol Solid: Damp Wipe & Scoop (No Dust) PPE->Contain_Sol If Solid Clean Decontaminate Surface (Soap -> Alcohol) Contain_Liq->Clean Contain_Sol->Clean Dispose Dispose Debris as Halogenated Waste Clean->Dispose

Figure 2: Emergency response workflow for spills of fluorinated piperidines.

Technical Justification & Scientific Integrity

Why Incineration?

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard biological waste treatment or low-temperature combustion cannot break this bond effectively, leading to the release of fluorinated byproducts into the environment.

The Incineration Process:

  • Thermal Oxidation: The waste is injected into a kiln at temperatures exceeding 1100°C.

  • Bond Cleavage: The high energy ruptures the C-F bonds.

  • Scrubbing: The fluorine atoms react to form Hydrogen Fluoride (HF). The exhaust gas is immediately passed through a caustic scrubber (Sodium Hydroxide) to neutralize the HF, converting it into benign Sodium Fluoride (NaF) salts [1].

Why Segregation?

Mixing halogenated waste with non-halogenated waste (e.g., Acetone) "poisons" the non-halogenated stream. Non-halogenated waste is often used as a secondary fuel source for cement kilns. If fluorine is introduced, it can corrode the kiln liners and violate emission permits. Therefore, even a single drop of this piperidine derivative in a non-halogenated drum necessitates the re-labeling of the entire drum as "Halogenated," significantly increasing disposal costs and logistical complexity [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management for Halogenated Solvents. EPA Guidelines on F-Listed Wastes. [Link]

  • PubChem. (2023). Compound Summary for CID 24208831: this compound.[1][4][5][7] National Center for Biotechnology Information. [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.